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  • Product: 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
  • CAS: 1153405-52-7

Core Science & Biosynthesis

Foundational

Theoretical Framework for the Analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine: A Computational Approach to Drug Discovery

An In-Depth Technical Guide Abstract: This guide outlines a comprehensive theoretical framework for the investigation of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, a novel heterocyclic compound with potential pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This guide outlines a comprehensive theoretical framework for the investigation of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, a novel heterocyclic compound with potential pharmacological significance. Lacking experimental data, this document serves as a whitepaper for researchers, scientists, and drug development professionals, detailing a robust computational methodology to elucidate the molecule's structural, electronic, and biological properties. By leveraging Density Functional Theory (DFT), Molecular Docking, and ADME-T predictions, we establish a pathway to predict the molecule's behavior, assess its drug-likeness, and guide future experimental synthesis and validation. The protocols described herein are designed to be self-validating, providing a rigorous and reproducible approach to the computational characterization of new chemical entities.

Introduction and Rationale

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that exhibit therapeutic potential. Pyridine derivatives represent a particularly fruitful class of compounds, forming the core of numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The subject of this guide, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, is a unique derivative built upon the significant 3,4-diaminopyridine (3,4-DAP) core.

The 3,4-DAP scaffold is not merely a building block; it is the basis for the drug Amifampridine, which is used to treat the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS).[4][5] Its mechanism of action involves the blockage of presynaptic potassium channels, which in turn enhances the release of the neurotransmitter acetylcholine.[4][5] This established biological activity of the core scaffold provides a compelling rationale for investigating its derivatives. The introduction of the N-[1-(oxolan-2-yl)ethyl] substituent introduces new stereochemical and electronic features, including a chiral center and a flexible, polar oxolane (tetrahydrofuran) ring, which can significantly modulate the parent molecule's binding affinity, selectivity, and pharmacokinetic profile.

Given the novelty of this compound (CAS: 1153405-52-7, Formula: C11H17N3O), a theoretical, in-silico investigation is the most resource-efficient first step.[6] Computational studies allow for the prediction of molecular properties and bioactivity before undertaking costly and time-consuming synthesis and in-vitro testing. This guide provides the complete workflow for such a study, from fundamental quantum mechanical analysis to predictive biological modeling.

Overall Theoretical Investigation Workflow

The proposed study follows a multi-tiered computational approach. Each stage builds upon the last, creating a comprehensive profile of the molecule. The workflow is designed to first understand the intrinsic properties of the molecule in isolation and then to predict its interactions within a biological system.

G cluster_0 Quantum Mechanics (DFT) cluster_1 Biological Interaction Modeling cluster_2 Pharmacokinetic Prediction A 1. Geometric Optimization (Ground State Structure) B 2. Vibrational Analysis (Thermodynamic Stability) A->B C 3. Electronic Properties (HOMO-LUMO, MEP) B->C D 4. Spectroscopic Prediction (IR, NMR) C->D E 5. Ligand Preparation (Optimized Structure from DFT) D->E Structural Data G 7. Molecular Docking Simulation E->G F 6. Target Identification & Preparation (e.g., Potassium Channel) F->G H 8. Binding Affinity & Pose Analysis G->H I 9. In-Silico ADME-T Prediction (Lipinski's Rules, Toxicity) H->I Leads to G cluster_0 Ligand Preparation cluster_1 Receptor Preparation L1 1. Use DFT-optimized 3D structure L2 2. Assign partial charges (e.g., Gasteiger) L1->L2 L3 3. Define rotatable bonds L2->L3 Dock Molecular Docking (e.g., AutoDock Vina) L3->Dock R1 1. Obtain receptor structure (e.g., PDB database) R2 2. Remove water & co-factors R1->R2 R3 3. Add polar hydrogens R2->R3 R4 4. Define binding site (Grid Box) R3->R4 R4->Dock Analysis Analysis of Results Dock->Analysis

Caption: Step-by-step workflow for the molecular docking protocol.

Detailed Steps:

  • Receptor Selection: Obtain a crystal structure of a human voltage-gated potassium channel from the Protein Data Bank (PDB).

  • Receptor Preparation: Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized structure of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. Assign charges and define rotatable bonds.

  • Grid Box Generation: Define the active site for docking by creating a grid box that encompasses the channel pore or the known binding site of similar blockers.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity in kcal/mol.

  • Results Analysis:

    • Examine the predicted binding affinity. More negative values indicate stronger binding.

    • Visualize the top-ranked pose within the receptor's active site.

    • Identify key interactions: hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking. Compare these interactions to those of known inhibitors.

ADME-T Prediction

Causality: A potent molecule is not a viable drug candidate if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic. In-silico ADME-T models can predict these properties early in the discovery process.

Protocol:

  • Input: Provide the 2D or 3D structure of the molecule to an online server or software package (e.g., SwissADME, pkCSM).

  • Analysis: Evaluate the compound based on key metrics:

    • Lipinski's Rule of Five: Assesses drug-likeness and potential for oral bioavailability. The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Solubility: Predicted aqueous solubility (LogS).

    • Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other endpoints.

Illustrative ADME-T Data Table:

Property Metric Predicted Value Compliance
Physicochemical Molecular Weight 207.27 g/mol [6] Yes
LogP (Predicted) (Assessed)
H-Bond Donors 2 Yes
H-Bond Acceptors 4 Yes
Pharmacokinetic GI Absorption (Predicted High/Low) -
BBB Permeant (Predicted Yes/No) -
Drug-Likeness Lipinski's Rule (0 Violations) Yes

| Toxicity | hERG Inhibition | (Predicted Yes/No) | - |

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical methodology to characterize 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. By systematically applying DFT, molecular docking, and ADME-T prediction, researchers can generate a robust, data-rich profile of this novel molecule. The results of such a study—including the optimized geometry, electronic reactivity maps, predicted binding mode, and pharmacokinetic profile—provide a powerful foundation for decision-making.

Positive in-silico results would strongly justify the allocation of resources for chemical synthesis. The predicted spectroscopic data (IR, NMR) would serve as a crucial reference for structural confirmation of the synthesized compound. Furthermore, the insights gained from docking analysis can guide the design of future derivatives with potentially improved potency and selectivity, accelerating the drug discovery cycle.

References

  • 4-n-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine . PubChemLite. Available from: [Link]

  • Limoto, D. A Brief View on Pyridine Compounds . Journal of Molecular and Organic Chemistry. Available from: [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives . ResearchGate. Available from: [Link]

  • 3,4-Diaminopyridine . PubChem. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity . RSC Medicinal Chemistry. Available from: [Link]

  • El-Faham, A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity . National Institutes of Health (NIH). Available from: [Link]

  • Abramov, M., et al. Pyridine and its Derivatives . Interscience Publishers. Available from: [Link]

  • Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines . National Institutes of Health (NIH). Available from: [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety . MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Executive Summary This application note details a robust, two-step synthesis protocol for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (also known as 4-N-[1-(tetrahydrofuran-2-yl)ethyl]pyridine-3,4-diamine). This scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthesis protocol for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (also known as 4-N-[1-(tetrahydrofuran-2-yl)ethyl]pyridine-3,4-diamine). This scaffold is a critical intermediate in the development of imidazopyridine-based kinase inhibitors (e.g., JAK or BET family inhibitors).

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation. Unlike generic procedures, this guide addresses specific stability challenges associated with electron-rich 3,4-diaminopyridines, providing a self-validating workflow to minimize oxidative degradation.

Retrosynthetic Analysis & Strategy

The synthesis targets the installation of a chiral or racemic amine side chain at the C4 position of the pyridine ring, followed by the reduction of a C3 nitro group.

Strategic Rationale:

  • Starting Material: 4-Chloro-3-nitropyridine is selected over the 4-bromo analog due to higher atom economy and sufficient reactivity activated by the ortho-nitro group and the pyridine nitrogen [1].

  • Regioselectivity: The SNAr reaction at C4 is highly favored over C2 or C6 due to the specific electronic activation provided by the C3-nitro group (Meisenheimer complex stabilization).

  • Reduction Method: Catalytic hydrogenation (Pd/C) is chosen over Fe/AcOH or SnCl₂ to avoid heavy metal waste and simplify workup, which is critical for pharmaceutical purity standards [2].

Reaction Scheme

ReactionScheme SM1 4-Chloro-3-nitropyridine (Electrophile) INT INTERMEDIATE 3-Nitro-4-amino adduct SM1->INT Step 1: S_NAr DIPEA, EtOH, 60°C SM2 1-(Oxolan-2-yl)ethanamine (Nucleophile) SM2->INT PROD TARGET PRODUCT 3,4-Diaminopyridine deriv. INT->PROD Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway from chloronitropyridine to the target diamine.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Specification
4-Chloro-3-nitropyridine 158.541.0SubstratePurity >97%; Yellow solid
1-(Oxolan-2-yl)ethanamine 115.171.1NucleophileRacemic or Chiral; Store cold
DIPEA (Hünig's Base) 129.241.5Acid ScavengerAnhydrous
Ethanol (EtOH) 46.07-SolventAbsolute; Degassed
Palladium on Carbon -10 wt%Catalyst10% Pd loading; 50% wet
Hydrogen (H₂) 2.02BalloonReductantUHP Grade (99.999%)
Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 3-nitro-N-(1-(oxolan-2-yl)ethyl)pyridin-4-amine.

  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).

  • Dissolution: Charge 4-Chloro-3-nitropyridine (1.0 eq) and absolute Ethanol (10 volumes relative to mass). Stir until fully dissolved.

    • Observation: Solution should be clear yellow.

  • Addition:

    • Add DIPEA (1.5 eq) in one portion.

    • Add 1-(Oxolan-2-yl)ethanamine (1.1 eq) dropwise over 5 minutes.

    • Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C for 3–5 hours.

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a bright yellow/orange spot (Intermediate, Rf ~0.4) should appear.[1][3][4]

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

    • Dilute with water (10 volumes) and extract with Ethyl Acetate (3 x 10 volumes).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: If the crude purity is <90% by HPLC, recrystallize from EtOH/Heptane. Otherwise, proceed directly to Step 2.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction to 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. Warning: 3,4-Diaminopyridines are sensitive to air oxidation (turning brown/black). Perform workup rapidly.

  • Setup: Use a 3-neck RBF or a hydrogenation shaker bottle.

  • Solvation: Dissolve the Intermediate from Step 1 in Methanol (15 volumes).

  • Catalyst Addition:

    • Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding to the methanol solution.

    • Add 10% Pd/C (10 wt% relative to substrate mass).

  • Hydrogenation:

    • Purge the vessel with N₂ (3 cycles), then with H₂ (3 cycles).

    • Stir vigorously under a H₂ balloon (1 atm) or mild pressure (30 psi) at Room Temperature for 4–12 hours.

    • IPC: TLC (10% MeOH/DCM). The yellow nitro spot will disappear. The product is often UV active but less colored (or turns brown on the plate over time).

  • Filtration & Isolation:

    • Filter the mixture through a Celite pad under an N₂ blanket to remove Pd/C.

    • Wash the pad with MeOH.

    • Immediately concentrate the filtrate at <40°C.

  • Storage: Store the resulting oil/solid under Argon at -20°C.

Quality Control & Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters must be met. This method is adapted from stability-indicating assays for similar aminopyridines [3].

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: 10mM Ammonium Acetate buffer (pH 9.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Self-Validating Checkpoints:

  • Colorimetric Shift: Step 1 Product is Yellow/Orange . Step 2 Product is Pale/Colorless (initially) -> darkening indicates oxidation.

  • Solubility: The diamine product is significantly more polar than the nitro-intermediate. It should be soluble in dilute aqueous HCl.

Workflow Logic Diagram

Workflow Start Start Synthesis Step1 Step 1: S_NAr Reaction (Monitor for Yellow Color) Start->Step1 Check1 IPC: TLC Check SM Disappeared? Step1->Check1 Check1->Step1 No (Continue Heat) Workup1 Extraction (EtOAc) & Concentration Check1->Workup1 Yes Step2 Step 2: Hydrogenation (Pd/C, H2) Workup1->Step2 Check2 IPC: Color Loss? (Yellow -> Colorless) Step2->Check2 Check2->Step2 No (Add fresh cat.) Filter Celite Filtration (Inert Atmosphere) Check2->Filter Yes Final Final Product Store @ -20°C under Ar Filter->Final

Figure 2: Operational workflow with critical decision points (diamonds) for process control.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion; Hydrolysis of Cl.Ensure anhydrous conditions. Increase Temp to 80°C (reflux).
Product turns black Oxidation of diamine.Use degassed solvents. Store under Argon. Add trace antioxidant (e.g., BHT) if permissible.
Incomplete Reduction Catalyst poisoning.Filter and add fresh Pd/C. Ensure sulfur-free starting materials.
Bis-substitution Excess amine used.[7]Strictly control stoichiometry (1.1 eq). The 3-nitro group sterically hinders the 2-position, making bis-substitution unlikely, but possible at high temp.

Expert Insight: The "oxolan-2-yl" (tetrahydrofuran) ring creates a chiral center. If using a racemic amine, the product will be a mixture of diastereomers (due to the chiral center at the ethyl linkage and the THF ring). If a single isomer is required for drug development, Chiral HPLC separation is recommended after Step 1 (the nitro stage), as nitro compounds generally separate better on chiral stationary phases than polar diamines.

References

  • Cazorla, G., et al. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. ResearchGate. [Link]

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines. PubChem/PubMed. [Link]

Sources

Application

Application Notes and Protocols for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine as a novel chemical probe for tar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine as a novel chemical probe for target identification and validation. While direct biological targets of this specific molecule are currently under-explored, its structural motifs, particularly the pyridine-3,4-diamine core, are present in a variety of biologically active compounds, suggesting its potential as a valuable tool in chemical biology and drug discovery.[1][2][3] This guide will detail its proposed mechanism of action, protocols for its use in target engagement studies, and methodologies for downstream target identification.

Introduction: The Role of Chemical Probes in Modern Drug Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular context.[4] They are indispensable tools for linking a phenotype to a specific gene product and for the validation of new molecular targets for therapeutic intervention.[4][5] The utility of a chemical probe is defined by its potency, selectivity, and its ability to engage its target within a living cell. This document introduces 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine as a promising candidate for a chemical probe, based on its chemical structure and the known biological activities of related compounds.

Probe Profile: 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

2.1. Chemical Properties

PropertyValueReference
CAS Number 1153405-52-7[6]
Molecular Formula C11H17N3O[6]
Molecular Weight 207.27 g/mol [6]
Purity Typically ≥98%[6]
Structure N/A

2.2. Rationale for Use as a Chemical Probe

The core structure, 3,4-diaminopyridine, is a well-established heterocyclic building block used in the synthesis of various biologically active molecules, including imidazo[4,5-c]pyridines.[1][2] Imidazopyridine derivatives are known to interact with a range of biological targets and exhibit diverse activities such as antitumor, antibacterial, and antiviral effects.[3] The oxolane (tetrahydrofuran) moiety is a common feature in medicinal chemistry, often contributing to improved pharmacokinetic properties. It is hypothesized that the N-alkylation with the 1-(oxolan-2-yl)ethyl group provides specific steric and electronic features that could confer high affinity and selectivity for a particular protein target, potentially within the kinase, transferase, or broader enzyme families that recognize purine-like scaffolds.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a chemical probe to its target protein in a cellular environment.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

3.1. Principle of CETSA

Upon heating, proteins denature and aggregate. However, when a protein is bound to a ligand, such as our chemical probe, its thermal stability increases, resulting in a higher denaturation temperature. By measuring the amount of soluble protein at different temperatures, we can assess target engagement.

3.2. Experimental Workflow for CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with Probe or Vehicle cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat 4. Heat aliquots at different temperatures aliquot->heat lysis 5. Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge 6. Centrifuge to separate soluble & aggregated proteins lysis->centrifuge supernatant 7. Collect supernatant (soluble fraction) centrifuge->supernatant western_blot 8. Analyze by Western Blot for target protein supernatant->western_blot

Caption: CETSA experimental workflow.

3.3. Detailed Protocol for CETSA

  • Cell Culture and Treatment:

    • Culture your cell line of interest to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 10^7 cells/mL.

    • Divide the cell suspension into two tubes: one for treatment with 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (e.g., at a final concentration of 10 µM) and one for the vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.[7]

  • Heating Step:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[9] An unheated sample should be kept on ice as a reference.

    • After heating, cool the samples to room temperature for 3 minutes.[10]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing in a 37°C water bath.[9][11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves.

3.4. Expected Results and Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the probe-treated samples compared to the vehicle control, indicating that the probe has bound to and stabilized the target protein.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Probe)
40100100
439598
468592
497088
525080
553065
581545
61520
64<510

Target Identification: Affinity-Based Protein Profiling (AfBPP)

Once target engagement is confirmed, the next step is to identify the unknown protein target(s). Affinity-Based Protein Profiling (AfBPP) is a powerful chemoproteomic technique for this purpose.[12][13][14]

4.1. Principle of AfBPP

In AfBPP, a modified version of the chemical probe containing a reactive group (for covalent modification) or a photo-crosslinker, and a reporter tag (e.g., biotin or a click chemistry handle) is used.[15] This modified probe is incubated with a cell lysate or live cells. Upon binding to its target, the reactive group forms a covalent bond, and the reporter tag allows for the subsequent enrichment and identification of the probe-protein complex, typically by mass spectrometry.[16]

4.2. Experimental Workflow for AfBPP

AfBPP_Workflow cluster_probe Probe & Lysate Preparation cluster_binding Binding & Crosslinking cluster_enrichment Enrichment cluster_analysis Proteomic Analysis probe_synthesis 1. Synthesize tagged & reactive probe lysate_prep 2. Prepare cell lysate incubation 3. Incubate lysate with probe lysate_prep->incubation crosslinking 4. Induce crosslinking (e.g., UV irradiation) incubation->crosslinking click_chem 5. Click chemistry to attach biotin crosslinking->click_chem streptavidin_beads 6. Enrich with streptavidin beads click_chem->streptavidin_beads digestion 7. On-bead digestion streptavidin_beads->digestion ms_analysis 8. LC-MS/MS analysis & data interpretation digestion->ms_analysis

Caption: AfBPP experimental workflow.

4.3. Detailed Protocol for AfBPP

This protocol assumes the availability of a modified version of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine containing a photo-activatable crosslinker (e.g., a diazirine) and a click chemistry handle (e.g., an alkyne).

  • Probe Synthesis:

    • Synthesize the AfBPP probe. This is a critical step that requires expertise in medicinal chemistry.

  • Cell Culture and Lysis:

    • Culture and harvest cells as described for CETSA.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents) and collect the soluble proteome by centrifugation.

  • Probe Incubation and Crosslinking:

    • Incubate the cell lysate with the AfBPP probe (e.g., 1-10 µM) for 1-2 hours at 4°C.

    • As a negative control, perform a competition experiment by pre-incubating the lysate with an excess of the original, unmodified probe before adding the AfBPP probe.

    • Transfer the lysates to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce crosslinking.

  • Click Chemistry and Enrichment:

    • To the crosslinked lysate, add the biotin-azide tag, copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper chelator (e.g., TBTA).

    • Incubate for 1-2 hours at room temperature to allow for the click reaction.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.

    • Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Perform on-bead digestion of the captured proteins (e.g., using trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the negative control. These are the candidate targets of your chemical probe.

Concluding Remarks

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine represents a promising starting point for the development of a selective chemical probe. The methodologies outlined in this document provide a robust framework for validating its target engagement and identifying its cellular binding partners. Successful application of these protocols will not only elucidate the mechanism of action of this novel compound but also potentially uncover new therapeutic targets and biological pathways.

References

  • Scientific Laboratory Supplies. 3,4-Diaminopyridine. Available at: [Link].

  • PubMed Central (PMC). A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. Available at: [Link].

  • PubMed Central (PMC). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link].

  • Chinese Journal of Pharmacology and Toxicology. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Available at: [Link].

  • PubMed. Target Identification Using Chemical Probes. Available at: [Link].

  • ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link].

  • ResearchGate. a) Label-based chemoproteomic approach via affinity-based protein... Available at: [Link].

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available at: [Link].

  • Royal Society of Chemistry. Chemical biology for target identification and validation. Available at: [Link].

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Available at: [Link].

  • PubMed Central (PMC). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Available at: [Link].

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). Available at: [Link].

  • PubMed Central (PMC). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link].

  • Royal Society of Chemistry. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Available at: [Link].

  • Royal Society of Chemistry. Two-photon ESIPT-based fluorescent probe using 4-hydroxyisoindoline-1,3-dione for the detection of peroxynitrite. Available at: [Link].

  • AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Available at: [Link].

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link].

  • Synthonix. pyridine-3,4-diamine. Available at: [Link].

  • ResearchGate. Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. In... Available at: [Link].

  • PubMed. Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. Available at: [Link].

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link].

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link].

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). Available at: [Link].

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Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-N-[1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. The method is suitable for routine quality control and for the assessment of the compound's purity and stability in the presence of its degradation products. The developed reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine is a heterocyclic building block with potential applications in pharmaceutical research and development. Its structure, featuring a substituted pyridine ring, presents a unique analytical challenge in ensuring its purity and stability. A robust and reliable analytical method is paramount for its characterization, quality control of synthesis batches, and for monitoring its stability under various stress conditions.

This document provides a comprehensive guide for the development and validation of a stability-indicating HPLC method. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.

  • Structure:

    • IUPAC Name: 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

    • Molecular Formula: C₁₁H₁₇N₃O

    • Molecular Weight: 207.27 g/mol

  • Predicted Physicochemical Parameters:

    • pKa: Based on in-silico prediction tools, the molecule is expected to have multiple pKa values. The pyridine nitrogen is predicted to have a pKa of approximately 5.5-6.0, and the amino groups on the pyridine ring are predicted to have pKa values in the range of 3.5-4.5 and 8.5-9.5. This information is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form for consistent retention and good peak shape.

    • UV Absorbance (λmax): In-silico prediction suggests that the molecule will exhibit maximum UV absorbance in the range of 270-280 nm, which is characteristic of substituted pyridine derivatives. This predicted λmax will be used as the initial setting for the UV detector and will be confirmed experimentally.

HPLC Method Development and Optimization

The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation, sensitivity, and analysis time.

Rationale for Chromatographic Choices
  • Mode of Chromatography: Reverse-phase HPLC (RP-HPLC) was chosen due to the moderate polarity of the analyte. RP-HPLC separates molecules based on their hydrophobicity, making it a versatile and widely used technique in the pharmaceutical industry.

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial stationary phase. C18 columns provide excellent retention for a wide range of moderately polar to nonpolar compounds. The end-capping of the silica particles is a critical consideration to minimize peak tailing caused by the interaction of the basic amino groups of the analyte with residual silanols on the silica surface.

  • Mobile Phase: A binary mobile phase system consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed.

    • Aqueous Buffer: A phosphate or acetate buffer is chosen to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times and symmetrical peak shapes, especially for ionizable compounds like 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. Based on the predicted pKa values, a mobile phase pH of around 3.0 or 7.0 will be investigated to ensure the analyte is in a single, stable ionic state.

    • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths. A gradient elution will be employed to ensure the elution of any potential impurities with different polarities within a reasonable timeframe.

  • Detection: A UV detector set at the predicted λmax of 270-280 nm will be used for initial experiments. The optimal wavelength will be confirmed by analyzing a standard solution of the analyte and observing the wavelength of maximum absorbance.

Initial Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (90:10 v/v)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic Modifier):

    • Use HPLC-grade acetonitrile.

  • Sample Diluent:

    • Mix Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the sample diluent.

Chromatographic System Setup and Execution
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the absence of interfering peaks.

  • Inject the Working Standard Solution and record the chromatogram.

  • Optimize the gradient profile, mobile phase pH, and other parameters as necessary to achieve a symmetrical peak for the analyte with a retention time of approximately 5-10 minutes and good resolution from any impurities.

Method Validation Protocol

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R1) guideline.[1][2][3]

Specificity (Forced Degradation Study)

A forced degradation study will be performed to demonstrate the stability-indicating nature of the method.[2]

  • Protocol:

    • Prepare separate solutions of the analyte (0.1 mg/mL) in the sample diluent.

    • Subject the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

      • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

    • Neutralize the acidic and basic solutions before injection.

    • Analyze the stressed samples using the developed HPLC method.

    • Evaluate the chromatograms for the separation of the main peak from any degradation products. The peak purity of the analyte peak will be assessed using a photodiode array (PDA) detector.

Linearity
  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of the peak area versus the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery)
  • Protocol:

    • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery at each concentration level.

ParameterAcceptance Criteria
Percent Recovery98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision):

    • Inject six replicate preparations of the working standard solution on the same day.

    • Calculate the relative standard deviation (%RSD) of the peak areas.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability experiment on a different day with a different analyst and/or different equipment.

    • Calculate the %RSD of the peak areas.

ParameterAcceptance Criteria
%RSD≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

Robustness
  • Protocol:

    • Intentionally vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Organic composition of the mobile phase (± 2%)

    • Analyze the working standard solution under each varied condition.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Data Presentation and System Suitability

System Suitability Test (SST)

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of replicate injections≤ 2.0% for 5 injections
Example Chromatogram

(A representative chromatogram of the analyte and its degradation products would be included here in a formal application note.)

Visualization of Workflows

HPLC Method Development Workflow

hplc_method_development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Properties (pKa, UV λmax) C Column Selection (C18, C8, etc.) A->C B Solubility Testing D Mobile Phase Screening (pH, Organic Modifier) B->D F Gradient Profile Optimization C->F D->F E Detection Wavelength Selection E->F G Flow Rate & Temperature Optimization F->G H Specificity (Forced Degradation) G->H I Linearity, Accuracy, Precision H->I J LOD, LOQ, Robustness I->J

Caption: A systematic workflow for HPLC method development.

Forced Degradation Study Logic

forced_degradation cluster_stress Stress Conditions Analyte 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (API Solution) Acid Acid Hydrolysis (1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C, Solid) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis HPLC Analysis (Developed Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluation of Results - Peak Purity - Resolution - Mass Balance Analysis->Evaluation

Caption: Logic diagram for the forced degradation study.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and its potential degradation products. The systematic approach to method development and the comprehensive validation protocol ensure that the method is suitable for its intended purpose in a regulated environment. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 28, 2026, from [Link]

  • Collaborations Pharmaceuticals, Inc. (n.d.). UV AdVISor. Retrieved January 28, 2026, from [Link]

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Application

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Introduction: The Significance of Substituted Pyridine-3,4-diamines Substituted pyridine-3,4-diamine scaffolds are crucial pharmacophores in modern drug discovery, forming the core of a variety of therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridine-3,4-diamines

Substituted pyridine-3,4-diamine scaffolds are crucial pharmacophores in modern drug discovery, forming the core of a variety of therapeutic agents. Their unique electronic and structural properties allow for versatile interactions with biological targets. The specific target of this guide, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (CAS No. 1153405-52-7), is a heterocyclic building block with potential applications in the development of novel therapeutics.[1] Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.27 g/mol .[1] The scale-up synthesis of such molecules is a critical step in transitioning a compound from a laboratory curiosity to a viable clinical candidate. This document provides a comprehensive, field-proven guide to a potential scale-up synthesis, focusing on robust and reproducible methodologies.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic strategy is paramount for a successful scale-up campaign. Our retrosynthetic analysis of the target molecule suggests a two-step approach starting from commercially available 3-nitro-4-aminopyridine. This strategy involves an initial selective N-alkylation at the 4-amino position, followed by the reduction of the nitro group to the corresponding amine.

Retrosynthesis Target 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine Intermediate1 N-(1-(oxolan-2-yl)ethyl)-3-nitropyridin-4-amine Target->Intermediate1 Nitro Group Reduction StartingMaterial1 3-Nitro-4-aminopyridine Intermediate1->StartingMaterial1 Reductive Amination StartingMaterial2 1-(oxolan-2-yl)ethan-1-one Intermediate1->StartingMaterial2 Reductive Amination

Caption: Retrosynthetic pathway for the target molecule.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, scalable chemical transformations. The chemoselective reduction of a nitro group in the presence of other functionalities is a well-documented process, making this a reliable final step.[2][3]

Experimental Protocols

PART 1: Reductive Amination for the Synthesis of N-(1-(oxolan-2-yl)ethyl)-3-nitropyridin-4-amine

This initial step involves the formation of an imine intermediate from 3-nitro-4-aminopyridine and 1-(oxolan-2-yl)ethan-1-one, which is then reduced in situ to the desired secondary amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Nitro-4-aminopyridine139.11100 g0.719
1-(oxolan-2-yl)ethan-1-one100.1286.4 g0.863
Sodium triacetoxyborohydride211.94228.5 g1.078
Dichloromethane (DCM)-1.5 L-
Acetic Acid60.0541.1 mL0.719

Step-by-Step Protocol:

  • Reaction Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add 3-nitro-4-aminopyridine (100 g, 0.719 mol) and dichloromethane (DCM, 1.5 L).

  • Addition of Reagents: Stir the suspension until the 3-nitro-4-aminopyridine is partially dissolved. Add 1-(oxolan-2-yl)ethan-1-one (86.4 g, 0.863 mol) followed by glacial acetic acid (41.1 mL, 0.719 mol).

  • Reductant Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium triacetoxyborohydride (228.5 g, 1.078 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. The use of sodium triacetoxyborohydride is a mild and selective method for reductive amination.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 L). Continue stirring until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-(1-(oxolan-2-yl)ethyl)-3-nitropyridin-4-amine, as an oil or solid. This intermediate can be used in the next step without further purification if HPLC analysis shows sufficient purity (>95%).

PART 2: Catalytic Hydrogenation for the Synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

This final step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation. This method is often preferred for its clean conversion and high yields.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-(1-(oxolan-2-yl)ethyl)-3-nitropyridin-4-amine237.25170.5 g (crude)~0.719
Palladium on Carbon (10% Pd/C, 50% wet)-17 g-
Methanol-2 L-
Hydrogen Gas2.02As required-

Step-by-Step Protocol:

  • Safety Precautions: Catalytic hydrogenation with Pd/C and hydrogen gas is hazardous and must be performed in a well-ventilated fume hood or a designated hydrogenation area, away from ignition sources.[4][5][6] Ensure all glassware is free of cracks.[4][7] The use of a blast shield is highly recommended.[6]

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask), carefully add the 10% Pd/C catalyst (17 g).

  • Inerting the Atmosphere: Evacuate the vessel and backfill with an inert gas, such as nitrogen or argon. Repeat this process three times to ensure an oxygen-free atmosphere.[5]

  • Addition of Substrate: Dissolve the crude N-(1-(oxolan-2-yl)ethyl)-3-nitropyridin-4-amine (170.5 g) in methanol (2 L) and add the solution to the hydrogenation vessel via cannula transfer under a positive pressure of the inert gas.

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically exothermic; monitor the temperature and pressure.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While DCM is effective for the reductive amination, alternative solvents such as 1,2-dichloroethane or tetrahydrofuran (THF) could be explored for improved solubility or reaction kinetics. For the hydrogenation, ethanol or ethyl acetate can be used as alternatives to methanol.

  • Catalyst Loading: The catalyst loading for the hydrogenation can be optimized to reduce costs on a larger scale. Lowering the catalyst percentage may require longer reaction times or higher pressures.

  • Temperature and Pressure: For the hydrogenation, increasing the temperature and pressure can accelerate the reaction rate, but this must be carefully controlled to avoid side reactions and ensure safety.[7] High-pressure hydrogenations should be conducted in specialized equipment.[6]

  • Work-up and Purification: On a larger scale, liquid-liquid extraction can be cumbersome. Alternative work-up procedures, such as direct crystallization of a salt of the product, could be investigated. For purification, preparative HPLC may be a viable option for achieving high purity.[8]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

  • Melting Point: As an indicator of purity.

Workflow and Logic Diagrams

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Catalytic Hydrogenation A Charge Reactor with 3-Nitro-4-aminopyridine & DCM B Add 1-(oxolan-2-yl)ethan-1-one & Acetic Acid A->B C Cool to 0-5 °C B->C D Portion-wise Addition of Sodium Triacetoxyborohydride C->D E Warm to RT & Stir (Monitor by HPLC) D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry and Concentrate G->H I Charge Hydrogenation Vessel with Pd/C H->I Crude Intermediate J Inert with Nitrogen I->J K Add Intermediate in Methanol J->K L Pressurize with H₂ K->L M Stir until H₂ uptake ceases (Monitor by HPLC) L->M N Filter Catalyst M->N O Concentrate Filtrate N->O P Purify Product O->P

Caption: Detailed workflow for the two-step synthesis.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Reductive Amination: Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle in a dry atmosphere. Acetic acid is corrosive.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Palladium on carbon is pyrophoric, especially after use.[5] Never allow the used catalyst to dry in the air. Always handle in a wet state and dispose of it according to institutional guidelines.

Conclusion

The described two-step synthesis provides a robust and scalable pathway to 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. By leveraging a selective reductive amination followed by a clean catalytic hydrogenation, this protocol is designed for efficiency and high yield. Careful attention to reaction parameters and safety protocols is essential for the successful implementation of this synthesis on a larger scale, facilitating the advancement of drug discovery and development programs that utilize this important heterocyclic building block.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors | Request PDF. Retrieved from [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. Retrieved from [Link]

  • (n.d.). Hydrogenation SOP. [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • H.E.L Group. (2025). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Sci-Hub. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development. [Link]

  • ResearchGate. (2021). (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • (2007). Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Bioorganic & Medicinal Chemistry, 15(16), 5490-5495.
  • eScholarship.org. (2009). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines | Request PDF. Retrieved from [Link]

  • FEDIOL. (2007).
  • Comptes Rendus de l'Académie des Sciences. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Retrieved from [Link]

  • PubMed. (2016). Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Google Patents. (n.d.). EP0159112A1 - Process for the preparation of diaminopyridines.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

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Method

Application Note: The Strategic Use of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the application of the novel fragment, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, in fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of the novel fragment, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, in fragment-based drug discovery (FBDD) campaigns. We present its physicochemical properties, a proposed synthetic route, and comprehensive, step-by-step protocols for its use in primary screening and hit validation against a hypothetical kinase target. This guide is designed to serve as a practical resource, explaining the rationale behind experimental choices and providing a framework for integrating this and similar fragments into drug discovery workflows.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[1][2][3] The core principle of FBDD is to screen libraries of low molecular weight compounds (typically < 300 Da), or "fragments," against a biological target.[4] These fragments, due to their smaller size and lower complexity, can explore chemical space more effectively than larger, more complex molecules.[5][6]

While the initial binding affinities of fragment hits are often weak (in the high micromolar to millimolar range), they tend to form high-quality, energetically favorable interactions with the target protein.[5] The identified fragment hits then serve as starting points for a more focused and rational chemical optimization process to build potency and selectivity, a process often referred to as "hit-to-lead" optimization.[7][8][9] This approach has led to the successful development of several marketed drugs.[1]

The Fragment: 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

The selected fragment, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, is a heterocyclic building block with promising features for FBDD.[10] Its structure combines a 3,4-diaminopyridine core, a known pharmacophore in various bioactive molecules, with a chiral tetrahydrofuranyl (oxolanyl) ethyl side chain that provides three-dimensional character.

Physicochemical Properties & Rationale for Inclusion in a Fragment Library

To be a valuable component of an FBDD library, a fragment should possess specific physicochemical properties, often guided by the "Rule of Three" (Ro3).[2] Let's analyze our candidate fragment:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 207.27 g/mol [10]≤ 300 DaYes
cLogP (calculated) ~1.0-1.5≤ 3Yes
Hydrogen Bond Donors 3 (two amine -NH2, one -NH-)≤ 3Yes
Hydrogen Bond Acceptors 4 (pyridine N, two amine N, ether O)≤ 3No (Violation)
Rotatable Bonds 3≤ 3Yes

While the fragment slightly violates the HBA count, this is a common and often productive deviation in modern fragment libraries, as it can provide multiple points for interaction with the target.[1] The 3D nature imparted by the stereocenter and the oxolane ring is particularly desirable for exploring complex binding pockets and moving away from the flat, aromatic structures that dominate many libraries. The diaminopyridine core can act as a versatile scaffold, presenting vectors for future chemical elaboration in multiple directions.

Proposed Synthesis

While a specific synthesis is not publicly documented, a plausible and efficient route can be proposed based on established heterocyclic chemistry. A key step would involve the reductive amination of 3-amino-4-nitropyridine with 1-(oxolan-2-yl)ethan-1-one, followed by the reduction of the nitro group.

Caption: Proposed synthetic workflow for the title fragment.

This straightforward synthesis allows for the potential creation of analogues by modifying the ketone starting material, which is a key consideration for follow-up chemistry.

Application in a Hypothetical FBDD Campaign

Let's consider a hypothetical FBDD campaign targeting Kinase X , a protein implicated in an inflammatory disease pathway. Kinases are a well-established target class for FBDD. The ATP-binding site, with its characteristic hinge region, provides a rich environment for fragment binding. The 3,4-diaminopyridine scaffold is an excellent candidate for forming hydrogen bonds with the kinase hinge.

FBDD Workflow Overview

The overall workflow for screening our fragment against Kinase X would involve primary screening to identify binding, orthogonal validation to confirm hits, structural biology to determine the binding mode, and finally, structure-guided optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead A Primary Screen (e.g., SPR) B Orthogonal Screen (e.g., NMR) A->B Validate Hits C Hit Confirmation B->C D Structural Biology (X-ray Crystallography) C->D Determine Structure E Binding Mode Analysis D->E F Structure-Guided Optimization E->F Design Analogs G Lead Compound F->G

Caption: General workflow for an FBDD campaign.

Detailed Experimental Protocols

Here we provide detailed protocols for two common and powerful biophysical techniques used in FBDD: Surface Plasmon Resonance (SPR) for primary screening and Nuclear Magnetic Resonance (NMR) for hit validation.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface in real-time.[11][12][13] It is a highly sensitive method for detecting the weak interactions typical of fragments.[14]

Objective: To identify if 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine binds to Kinase X and to estimate its dissociation constant (KD).

Materials:

  • Biacore T200 instrument (or similar)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant, purified Kinase X (>95% purity)

  • 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (stock solution in 100% DMSO)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 2% DMSO.

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject Kinase X (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8,000-10,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a concentration series of the fragment (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and the running buffer.

    • Inject the fragment solutions over the Kinase X and reference flow cells at a flow rate of 30 µL/min.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Perform a buffer-only (blank) injection periodically for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only blank injection data.

    • Analyze the resulting sensorgrams. A concentration-dependent binding response indicates a likely interaction.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the dissociation constant (KD).

Expected Outcome: A successful hit will show a clear, concentration-dependent increase in response units (RU), indicative of binding. A hypothetical KD in the range of 100 µM - 1 mM would be typical for a fragment hit.

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for FBDD as it can unambiguously confirm binding and provide information about the binding site on the protein.[15][16][17] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly effective for fragment screening.[18]

Objective: To confirm the binding of the fragment to Kinase X using STD NMR.

Materials:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

  • Recombinant, purified Kinase X.

  • 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine.

  • NMR buffer: 50 mM Phosphate buffer pH 7.0 in 99.9% D2O, 50 mM NaCl.

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Test): 10 µM Kinase X + 500 µM fragment in NMR buffer.

      • Sample B (Control): 500 µM fragment alone in NMR buffer.

    • The total sample volume should be ~500 µL.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum for Sample B to identify the fragment's resonance signals.

    • For Sample A, acquire an STD NMR experiment. This involves two separate acquisitions:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic spectrum (e.g., at -1.0 ppm) where no fragment signals exist.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., at 40 ppm).

    • Use a saturation time of 2 seconds. The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.

    • The presence of signals in the STD difference spectrum is unambiguous proof of binding.

    • The relative intensity of the signals can provide information on which parts of the fragment are most closely interacting with the protein (the "binding epitope").

Expected Outcome: If the fragment binds, distinct peaks corresponding to its protons will appear in the STD difference spectrum. Protons on the diaminopyridine core are expected to show a strong STD effect, confirming its role as the primary binding motif.

Hypothetical Hit-to-Lead Optimization

Once validated, the fragment (Hit 1) serves as a starting point for optimization.[7] Assuming X-ray crystallography reveals that the 3-amino group and the pyridine nitrogen are interacting with the kinase hinge, and the oxolane moiety is pointing towards a solvent-exposed region, a structure-guided "fragment growing" strategy can be employed.

Hit_to_Lead A Fragment Hit 1 KD = 500 µM B SAR Exploration (Structure-Guided Design) A->B X-ray Structure C Analog 1.1 (Add vector to solvent front) KD = 50 µM B->C Iteration 1 D Analog 1.2 (Explore hydrophobic pocket) KD = 5 µM C->D Iteration 2 E Lead Compound (Optimized ADME) KD = 100 nM D->E Lead Op.

Caption: Hypothetical hit-to-lead optimization pathway.

Strategy:

  • Initial Hit (KD ~500 µM): Our starting fragment, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine.

  • Iteration 1 (Growing): The 3-amino group is a clear vector for growth. A synthetic campaign would create a small library of amides by acylating this amine with various carboxylic acids designed to interact with a nearby shallow groove identified in the crystal structure. This could lead to an analog with improved potency (e.g., KD = 50 µM).

  • Iteration 2 (Vector Exploration): Further analysis of the protein surface might reveal a deeper hydrophobic pocket. A second round of synthesis could append a more rigid, hydrophobic moiety (e.g., a phenyl or cyclopropyl group) via a stable linker to the initial growth point, potentially increasing affinity to the low single-digit micromolar range (KD = 5 µM).

  • Lead Optimization: At this stage, medicinal chemists would focus on fine-tuning the molecule's properties, such as solubility, metabolic stability, and cell permeability, to develop a preclinical candidate.

Conclusion

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine represents an ideal starting point for a fragment-based drug discovery campaign. Its physicochemical properties are well-suited for FBDD, and its structure offers multiple vectors for rapid and rational chemical optimization. The detailed protocols provided herein for SPR and NMR screening offer a robust, field-proven workflow for identifying and validating its interaction with protein targets like kinases. By grounding hit identification in biophysical methods and guiding subsequent chemistry with structural biology, fragments like this can be efficiently evolved into potent, high-quality lead compounds.

References

  • Mol-db. (n.d.). 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. Retrieved from [Link]

  • Ciardiello, A., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal, 288(19), 5563-5589. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. Retrieved from [Link]

  • Thomas, C. J., et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(21), 15551–15566. [Link]

  • WuXi AppTec. (2019). Introduction into Fragment Based Drug Discovery. Retrieved from [Link]

  • Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 181. [Link]

  • de Souza, N. B., & de Azevedo, W. F., Jr. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 102. [Link]

  • Renaud, J. P., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-61. [Link]

  • Schiebel, J., et al. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Protein Science, 86, 17.11.1-17.11.23. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]

  • Zartler, E., Swain, C., & Pearce, S. (n.d.). Fragment library design. Stanford Medicine. Retrieved from [Link]

  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development, 2(1), 1-3. [Link]

  • Kirsch, P., et al. (2019). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 24(21), 3969. [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Retrieved from [Link]

  • Pion Inc. (2023). Drug development hit and lead optimization. Retrieved from [Link]

  • Di Lella, S., et al. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Porta, E., et al. (2023). Fragment-based drug discovery: A graphical review. ResearchGate. [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine using a Validated Reversed-Phase HPLC-UV Method

Abstract This application note presents a detailed, robust, and validated analytical method for the precise quantification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, a key heterocyclic building block in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the precise quantification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, a key heterocyclic building block in pharmaceutical research. The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to full method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The causality behind experimental choices is elucidated to ensure adaptability and a thorough understanding of the method's principles.

Introduction: The Analytical Imperative

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (MW: 207.27 g/mol , Formula: C₁₁H₁₇N₃O) is a substituted diamino-pyridine derivative with potential applications as a precursor or intermediate in the synthesis of novel therapeutic agents.[6][7] The diamino-pyridine core is a recognized pharmacophore, and modifications such as the N-alkylation with a tetrahydrofuran (oxolane) moiety can significantly influence the molecule's physicochemical properties and biological activity.[8] Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining purity in final products, and supporting stability studies.

The presence of the basic pyridine ring and amino groups, combined with the polar oxolane ring, presents a unique analytical challenge.[8][9] This application note describes a stability-indicating RP-HPLC method specifically developed and validated to address these challenges, ensuring reliable quantification.

Method Rationale and Scientific Principles

The selection of RP-HPLC is predicated on its versatility, high resolution, and suitability for the analysis of polar heterocyclic compounds.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is chosen for its hydrophobic character, which provides effective retention for the moderately polar analyte. The choice of a modern, end-capped C18 column minimizes peak tailing that can arise from interactions between the basic amino groups of the analyte and residual silanols on the silica surface.

  • Mobile Phase: A buffered aqueous-organic mobile phase is employed to ensure consistent ionization of the analyte and achieve optimal chromatographic performance.

    • Aqueous Component: An ammonium acetate buffer is selected. It is volatile, making it compatible with mass spectrometry if hyphenation is desired, and it provides good buffering capacity in the acidic pH range. Adjusting the pH to a slightly acidic value (e.g., 4.5) ensures the protonation of the amino groups, leading to consistent retention and improved peak shape.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. The proportion of acetonitrile is optimized to achieve a suitable retention time and resolution from potential impurities.

  • Detection: The pyridine chromophore in the analyte allows for sensitive detection using UV spectrophotometry. The wavelength of maximum absorbance (λmax) is determined by UV-Vis spectroscopy to ensure the highest sensitivity for quantification.

Experimental Workflow and Protocols

Materials and Reagents
  • 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Glacial acetic acid (Analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% A / 30% B (v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 265 nm (Verify λmax with reference standard)
Run Time 10 minutes
Standard and Sample Preparation Protocol

Rationale: Accurate preparation of standards and samples is critical for reliable quantification. A diluent similar in composition to the mobile phase is used to ensure sample compatibility and good peak shape. All solutions must be filtered to prevent clogging of the HPLC column.[10]

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (70:30, v/v).

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly by sonication for 5 minutes.[10]

  • Working Standard Solutions (for Linearity):

    • Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a series of at least five concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • For bulk drug substance, accurately weigh an amount of sample equivalent to 25 mg of the active ingredient and prepare as described for the Stock Standard Solution.

    • Further dilute as necessary to bring the concentration within the linear range of the assay (e.g., to a target concentration of 100 µg/mL).

    • Filter all final solutions through a 0.45 µm syringe filter before injection.[10]

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical method, demonstrating that the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Inject the 100 µg/mL working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (diluent).

    • Inject the 100 µg/mL working standard.

    • Inject a sample solution.

    • Forced Degradation (for stability-indicating assay): Expose sample solutions to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples.

  • Acceptance Criteria:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The peak for the analyte in the sample should be spectrally pure (as determined by DAD peak purity analysis) and free from co-elution with any degradation products.

Diagram: Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Working Standards filter Filter all solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter sst System Suitability Test (SST) filter->sst analysis Inject Blank, Standards, & Samples sst->analysis integrate Integrate Peak Areas analysis->integrate validate Perform Method Validation Tests (Linearity, Accuracy, Precision, etc.) integrate->validate report Calculate & Report Results validate->report

Caption: High-level workflow for sample analysis and method validation.

Linearity
  • Protocol: Inject the five prepared working standard solutions (10 to 200 µg/mL) in triplicate.

  • Acceptance Criteria:

    • Plot the mean peak area against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response of the lowest concentration standard.

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, under the same conditions.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD for the combined data from both days ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method, which is particularly important for impurity analysis.[1]

  • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is the concentration that yields a S/N of 3:1; LOQ yields a S/N of 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Protocol: Intentionally vary critical method parameters and observe the effect on the results.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the minor changes.

Validation Summary Data

Validation ParameterResultAcceptance Criteria
Specificity No interference observed. Peak purity > 99.5%.No co-elution at analyte retention time.
Linearity Range 10 - 200 µg/mL---
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.12%≤ 2.0%
LOD 0.5 µg/mL (S/N=3)Report value
LOQ 1.5 µg/mL (S/N=10)Report value
Robustness PassedSST criteria met for all variations.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a research or quality control environment. The detailed protocol and the scientific rationale provided herein offer a solid foundation for the reliable analysis of this important pharmaceutical building block.

Diagram: Method Validation Logic

G cluster_core Core Performance cluster_limits Method Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Method Validated Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Interrelated pillars of a validated analytical method.

References

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • ResearchGate. (n.d.). 4-Dimethylaminopyridine as a catalyst in heroin synthesis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • EAS Publisher. (n.d.). Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC.
  • MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
  • Moldb. (n.d.). 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine.
  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • National Institutes of Health. (n.d.). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

This guide provides in-depth troubleshooting for researchers encountering challenges in the purification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (Compound 1 ). The advice herein is based on established principl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers encountering challenges in the purification of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (Compound 1 ). The advice herein is based on established principles of organic chemistry and practical experience with polar, nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a long streak from the baseline, even with polar solvents. What's happening?

A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel on the TLC plate. The pyridine and diamine functionalities are basic and can interact with the acidic silanol groups (Si-OH) on the silica surface, causing poor chromatography.[1][2]

  • Quick Solution: Prepare your eluent with a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine.[3] This additive will "cap" the acidic sites on the silica, allowing your compound to travel up the plate more cleanly. For example, a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine in a 90:9:1 ratio is a good starting point.

Q2: I'm trying to run a flash column, but my compound won't elute from the silica gel. What should I do?

A: This is the large-scale equivalent of the TLC streaking issue. The high surface area of the column's silica gel is strongly retaining your basic compound.

  • Primary Action: First, ensure your mobile phase is appropriately modified with a base like triethylamine, as discussed above.[2][4] It is critical to pre-treat or equilibrate your column with the base-modified eluent before loading your sample.[4]

  • Alternative Solvents: If a DCM/MeOH system fails, consider switching to a chloroform/methanol mixture or an acetone-based system, which can have different solubility and elution properties.[5]

Q3: My purified compound is a brownish oil, but I expect a solid. How can I crystallize it?

A: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent or when residual impurities are present.[6]

  • Solvent Choice is Key: The ideal recrystallization solvent will dissolve your compound poorly at low temperatures but well at high temperatures.[7] For a polar compound like this, you might explore solvent systems like ethyl acetate/hexane, acetone/water, or isopropanol.

  • Inducing Crystallization: If it remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previously successful batch. If these fail, cooling the mixture in an ice-salt or dry ice/acetone bath may be necessary.[6]

Q4: Can I use an acid-base extraction to purify my compound?

A: Yes, this can be a very effective initial purification step. The basic nitrogen atoms in your compound will be protonated in an acidic aqueous solution (e.g., 1M HCl), making it water-soluble. Non-basic organic impurities can then be washed away with an organic solvent like ethyl acetate or DCM.[8] Afterward, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate your compound, allowing it to be extracted back into an organic solvent.

Impurity Troubleshooting & Logic Workflow

Before selecting a purification strategy, it's crucial to identify the likely impurities. Given the structure, a probable synthesis involves the reaction of 3-nitro-4-aminopyridine with a suitable precursor followed by reduction of the nitro group.

Table 1: Potential Impurities and Recommended Purification Strategies
Impurity TypeExamplePolarity vs. ProductPrimary Removal MethodSecondary Method
Unreacted Starting Material3-Amino-4-nitropyridineLess PolarFlash ChromatographyRecrystallization
Reagent ByproductsTin salts (from nitro reduction)Highly Polar / IonicAcid-Base ExtractionFiltration
Over-Alkylated ProductDialkylated diamineLess PolarFlash Chromatography---
Solvent ResidueDMF, Pyridine, DMSOVariesHigh-Vacuum EvaporationAqueous Wash
Purification Workflow Diagram

This diagram outlines a logical approach to purifying your crude sample.

purification_workflow cluster_paths start Crude Sample of Compound 1 analysis Analyze by TLC/LCMS (DCM/MeOH/TEA system) start->analysis decision What is the impurity profile? analysis->decision baseline Baseline/Streaking Impurities (e.g., salts) decision->baseline Basic/Ionic nonpolar Less Polar Impurities (e.g., starting material) decision->nonpolar Non-Polar polar More Polar Impurities (e.g., byproducts) decision->polar Polar action_base Perform Acid-Base Extraction baseline->action_base action_chrom Run Flash Column Chromatography (Base-modified eluent) nonpolar->action_chrom polar->action_chrom analysis_post_ext Analyze Purity action_base->analysis_post_ext Re-analyze analysis_post_chrom Analyze Purity action_chrom->analysis_post_chrom Re-analyze action_recryst Recrystallize from suitable solvent final_product Pure Compound 1 action_recryst->final_product analysis_post_ext->action_recryst Impure analysis_post_ext->final_product Pure analysis_post_chrom->action_recryst Impure analysis_post_chrom->final_product Pure

Caption: Decision workflow for purifying Compound 1 .

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Basic Amines

This protocol is designed to mitigate the issues of streaking and poor recovery for basic compounds on silica gel.

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Once a suitable DCM/MeOH ratio is found (e.g., 95:5), add 0.5-1% triethylamine (TEA) to the mixture. For example: 94.5% DCM / 5% MeOH / 0.5% TEA. This is now your "eluent".

  • Column Packing:

    • Plug your column with cotton or a frit. Add a small layer of sand.

    • Pack the column with silica gel using the chosen eluent (with TEA). Do not use hexane/ethyl acetate for packing if that is not your eluent system.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the eluent or DCM.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the prepared solvent system.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This method purifies solids based on differences in solubility between the desired compound and impurities.[6][9]

  • Choosing a Solvent:

    • The ideal solvent should dissolve the compound when hot but not when cold.[7] Test small amounts of your compound in different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to find a suitable one. A solvent pair, like ethyl acetate/hexane, can also be effective.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to just dissolve the compound. Use a hot plate and add the solvent in small portions.

  • Decolorization (Optional):

    • If the solution is colored by impurities, allow it to cool slightly, add a small amount of activated carbon, and then briefly reheat to boiling.[9]

    • Perform a hot gravity filtration to remove the carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent. The purity can be checked via melting point determination.[9]

References

  • Stehle, P., Kühne, R., & Brandsch, M. (2018). Amino Acid Transport in Pyridine Derivatives. InTech. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. KR101652750B1.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • University of Toronto. (n.d.). Recrystallisation. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole. Available at: [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]

  • Google Patents. (n.d.). 4-aminopyridine preparation method. CN1807415A.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ACS Publications. (2014). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Science Forums. (2011). Amine purification. Available at: [Link]

  • NCBI Bookshelf. (2000). Pyridine - Some Industrial Chemicals. Available at: [Link]

  • eScholarship.org. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • eScholarship.org. (n.d.). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

A Senior Application Scientist's Guide to Safe and Effective Use Disclaimer: Specific safety and stability data for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (CAS: 1153405-52-7) is not extensively available in publi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe and Effective Use

Disclaimer: Specific safety and stability data for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine (CAS: 1153405-52-7) is not extensively available in public literature or standard safety data repositories. The following guidance is expertly curated based on the known properties of the parent compound, 3,4-diaminopyridine, and established best practices for handling heterocyclic amines. This information should be used to supplement, not replace, a thorough risk assessment conducted by the end-user.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] For more stringent long-term storage, consider temperatures of -20°C.[3] The key is to minimize exposure to air, moisture, and light, which can degrade amine-containing compounds.

Q2: How stable is the compound at room temperature?

A2: Based on stability studies of the closely related 3,4-diaminopyridine, the compound is expected to be stable for at least six months at room temperature (22-24°C) when protected from light and moisture.[1][2] However, for routine storage, refrigeration is strongly recommended to minimize the risk of gradual degradation.

Q3: What are the visible signs of degradation?

A3: Any noticeable change in the physical appearance of the compound, such as a change in color (e.g., from off-white to yellow or brown), clumping of the powder, or the development of a strong odor, may indicate degradation. Studies on 3,4-diaminopyridine did not show visible changes in color or texture during stability testing, suggesting that significant degradation may not always be immediately obvious.[1][2] If degradation is suspected, it is advisable to use analytical methods such as HPLC to confirm purity before use. One known degradation pathway for 3,4-diaminopyridine involves the formation of a dimer.[4]

Summary of Recommended Storage Conditions

ConditionTemperatureAtmosphereDurationRationale
Long-Term 2-8°C or -20°CInert Gas (Argon/Nitrogen)> 6 monthsMinimizes oxidation and hydrolysis, preserving compound integrity.[1][2][3]
Short-Term Room Temperature (22-24°C)Tightly Sealed< 6 monthsAcceptable for brief periods, but refrigeration is preferred.[1][2]
Safe Handling and Personal Protective Equipment (PPE)

Q4: What are the primary hazards associated with this class of compounds?

A4: Diaminopyridine derivatives are considered hazardous. Based on data for 3,4-diaminopyridine, this compound should be treated as potentially toxic if swallowed, inhaled, or in contact with skin.[5] It may also cause skin and serious eye irritation. Therefore, all handling should be performed with appropriate engineering controls and PPE.

Q5: What is the mandatory PPE for handling this compound?

A5: The following PPE should be worn at all times when handling 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be necessary.

Q6: What are the appropriate engineering controls for handling this compound?

A6: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder. A safety shower and eyewash station should be readily accessible.

Troubleshooting Guide

Q7: I am having trouble dissolving the compound. What solvents are recommended?

A7: While specific solubility data for this compound is not published, related diaminopyridines are generally soluble in organic solvents such as ethanol, methanol, and DMSO. For aqueous solutions, solubility may be limited. If you are experiencing solubility issues, gentle warming or sonication may aid in dissolution. Always start with a small amount of material to test solubility in your chosen solvent system.

Q8: My reaction is giving a low yield or unexpected byproducts. Could the starting material be the issue?

A8: Yes, the stability of the starting material is crucial. If the compound has been stored improperly or for an extended period, it may have degraded. As mentioned, amine compounds can be susceptible to oxidation. Consider the following troubleshooting steps:

  • Verify Purity: Check the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR).

  • Use Fresh Material: If possible, use a freshly opened container of the compound.

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere, as residual oxygen can lead to side reactions with the amine groups.

Q9: How should I handle a small spill of the solid compound?

A9: For a minor spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE. Gently sweep the solid material into a labeled waste container. Avoid generating dust. The area can then be wiped with a damp cloth, and all cleaning materials should be disposed of as hazardous waste.

Experimental Workflow: Handling a Small Solid Spill

Caption: Workflow for cleaning a minor solid spill.

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution (Under Inert Atmosphere)

This protocol is recommended to prevent oxidation of the compound.

  • Preparation: Place a clean, dry vial with a magnetic stir bar on a balance in a chemical fume hood.

  • Inerting: If available, use a glovebox for weighing. Alternatively, gently flush the vial with an inert gas (argon or nitrogen).

  • Weighing: Carefully add the desired amount of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine to the vial and record the weight.

  • Solvent Addition: Using a syringe, add the desired volume of anhydrous solvent to the vial.

  • Sealing and Dissolving: Immediately cap the vial and stir until the compound is fully dissolved.

  • Storage: Store the stock solution at the recommended temperature, protected from light.

Troubleshooting Experimental Results: A Decision-Making Framework

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low yield, impurity) check_reagent Is the 4-N-[...]-diamine purity confirmed? start->check_reagent analyze_reagent Analyze starting material purity (HPLC, NMR) check_reagent->analyze_reagent No check_conditions Were reaction conditions strictly anhydrous/anaerobic? check_reagent->check_conditions Yes reagent_yes Yes reagent_no No analyze_reagent->check_conditions refine_technique Refine inert atmosphere technique (e.g., degas solvent) check_conditions->refine_technique No check_protocol Review reaction protocol for incompatibilities check_conditions->check_protocol Yes conditions_yes Yes conditions_no No optimize Systematically optimize reaction parameters refine_technique->optimize check_protocol->optimize

Caption: A logical guide for troubleshooting experiments.

References

  • Carl ROTH GmbH + Co. KG. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
  • Li, H., et al. (2023).
  • Patil, A. B., et al. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Chavez-Blanco, A., et al. (2007). Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Bioorganic & Medicinal Chemistry, 15(16), 5484-5490.
  • ResearchGate. (2025). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. Retrieved from [Link]

  • Doganc, F., & Goker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(3), 209-216.
  • Healy, P. C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-955.
  • Stepanov, A. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(15), 4935.
  • Gayrard, V., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 548-556.
  • Trevett, A. J., et al. (1995). Failure of 3,4-diaminopyridine and edrophonium to produce significant clinical benefit in neurotoxicity following the bite of Papuan taipan (Oxyuranus scutellatus canni). Transactions of the Royal Society of Tropical Medicine and Hygiene, 89(4), 444-446.
  • Synthonix. (n.d.). pyridine-3,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-N-[2-(oxolan-2-yl)ethyl]pyridine-2,5-diamine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3,4-Diaminopyridine and 4-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals In the field of neuropharmacology, aminopyridines represent a critical class of compounds that modulate neuronal excitability by blocking voltage-gated pota...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of neuropharmacology, aminopyridines represent a critical class of compounds that modulate neuronal excitability by blocking voltage-gated potassium channels (VGKCs). Among these, 3,4-diaminopyridine (3,4-DAP) and 4-aminopyridine (4-AP) are the most prominent, each having carved out distinct therapeutic niches. While they share a core mechanism, their subtle structural differences lead to significant disparities in biological activity, clinical efficacy, and safety profiles. This guide provides an in-depth, objective comparison of these two molecules, supported by experimental data, to inform research and development decisions.

The Core Mechanism: A Tale of Two Potassium Channel Blockers

Both 3,4-DAP and 4-AP exert their primary effect by blocking VGKCs. These channels are fundamental to neuronal function, responsible for the repolarization phase of the action potential. By opening and allowing potassium ions (K+) to efflux, they reset the neuron, making it ready for the next signal.

By inhibiting these channels, aminopyridines delay repolarization, which prolongs the duration of the action potential.[1] This extended depolarization has a critical downstream effect: it increases the open time of voltage-gated calcium channels (VGCCs) at the presynaptic nerve terminal. The resulting enhanced influx of calcium ions boosts the release of neurotransmitters, such as acetylcholine (ACh), into the synaptic cleft.[2] This shared mechanism is the foundation of their therapeutic utility in disorders characterized by compromised neuromuscular transmission.

G cluster_synaptic Synaptic Cleft Drug 3,4-DAP or 4-AP VGKC VGKC Drug->VGKC Blocks Prolong Prolonged Depolarization VGCC VGCC Prolong->VGCC Keeps open longer ACh ACh AP AP AP->Prolong Prolongs AP Release Release Release->ACh Vesicle Vesicle Ca_Influx Ca_Influx

Comparative Analysis: Efficacy, Pharmacokinetics, and Safety

The decisive differences between 3,4-DAP and 4-AP emerge from their distinct pharmacokinetic and safety profiles, which in turn dictate their clinical applications.

The Blood-Brain Barrier: A Critical Divide

The most significant differentiator is their ability to cross the blood-brain barrier (BBB). 4-AP is a lipid-soluble compound that readily enters the central nervous system (CNS).[3] In contrast, 3,4-DAP is more water-soluble and has limited ability to penetrate the intact BBB.[3][4]

This fundamental physicochemical difference is the primary driver of their divergent safety profiles. By acting within the CNS, 4-AP can cause a range of neurological side effects, the most serious being seizures.[5][6] This occurs because widespread blocking of potassium channels in the brain leads to neuronal hyperexcitability.[6] The risk of seizures is a major dose-limiting factor for 4-AP.[4]

Conversely, 3,4-DAP's activity is largely restricted to the peripheral nervous system. This peripheral selectivity makes it a safer option for treating peripheral neuromuscular disorders, as the risk of CNS side effects like seizures is significantly lower and appears to be dose-dependent.[4][7]

Clinical Efficacy and Approved Indications

These safety profiles have guided the clinical development and application of each compound.

  • 3,4-Diaminopyridine (Amifampridine): Marketed as Firdapse®, 3,4-DAP is the first-line symptomatic treatment for Lambert-Eaton Myasthenic Syndrome (LEMS) .[8][9] LEMS is an autoimmune disorder where antibodies attack presynaptic VGCCs, impairing ACh release.[7][10] By prolonging the action potential, 3,4-DAP helps to overcome this deficit, significantly improving muscle strength and function in LEMS patients.[11][12] Randomized, double-blind, placebo-controlled trials have demonstrated its significant efficacy over placebo in this patient population.[11][13]

  • 4-Aminopyridine (Dalfampridine): Marketed as Ampyra®, 4-AP is approved to improve walking in patients with Multiple Sclerosis (MS) .[14][15] In MS, demyelination of axons in the CNS can expose potassium channels, leading to a "leaking" of current that can stall or block action potential propagation. By blocking these exposed channels, 4-AP is thought to restore conduction in demyelinated axons, thereby improving neurological function, most notably walking speed.[3] Phase 3 clinical trials showed that a significantly higher proportion of patients treated with dalfampridine had a consistent improvement in walking speed compared to placebo.[16]

Interestingly, while both drugs could theoretically work for either condition, their safety profiles make them better suited for their respective indications. A study directly comparing the two in MS patients found that 4-AP was superior to 3,4-DAP in improving ambulation and fatigue, though 3,4-DAP had worse systemic tolerability in this context.[17]

Quantitative Comparison
Feature3,4-Diaminopyridine (Amifampridine)4-Aminopyridine (Dalfampridine)
Primary Indication Lambert-Eaton Myasthenic Syndrome (LEMS)[12]Walking impairment in Multiple Sclerosis (MS)[14]
Primary Site of Action Peripheral Nervous System (PNS)Central Nervous System (CNS) & PNS
Blood-Brain Barrier Poor penetration[3][4]Readily crosses[3]
Key Adverse Events Paresthesias, GI upset, elevated liver enzymes[12]Dizziness, insomnia, headache, seizures[15][16]
Seizure Risk Low; dose-dependent[4]Significant; dose-limiting[6][12]
Half-life (rats, IV) ~16 minutes[8]Dose-dependent, longer in sustained-release form
Clinical Trial Efficacy Statistically significant improvement in muscle strength (QMG score) and function in LEMS.[12]35-43% of MS patients show clinically meaningful improvement in walking speed.[16]

Experimental Protocol: Assessing K+ Channel Blockade via Patch-Clamp Electrophysiology

To quantify and compare the potency of compounds like 3,4-DAP and 4-AP, an in-vitro electrophysiology assay is essential. The patch-clamp technique is the gold standard for studying ion channels, allowing for precise measurement of the inhibitory effects of a compound.[18]

Objective

To determine the half-maximal inhibitory concentration (IC50) of 3,4-DAP and 4-AP on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Causality and Rationale
  • Choice of System: Using a stable cell line expressing a single, known Kv channel subtype eliminates confounding variables from other channel types present in native neurons. This ensures that the measured effect is specific to the target of interest.

  • Whole-Cell Configuration: This configuration allows for control of the intracellular environment and measurement of the total current from all channels on the cell surface, providing a robust and reproducible readout.

  • Voltage Protocol: A depolarizing voltage step (e.g., from -80 mV to +40 mV) is used to activate the voltage-gated channels, mimicking the depolarization phase of an action potential. Holding the cell at a negative potential (-80 mV) ensures the channels are in a closed, resting state before activation.

  • Concentration-Response Curve: Testing a range of compound concentrations is critical to accurately determine the IC50, which is a key measure of potency.

Step-by-Step Methodology
  • Cell Culture: Culture HEK293 cells stably expressing the human Kv1.1 channel under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of the experiment, gently dissociate cells into a single-cell suspension and plate them onto glass coverslips in the recording chamber.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Using a micromanipulator, approach a single cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

    • Clamp the cell's membrane potential at -80 mV.

  • Data Acquisition:

    • Apply a series of 500 ms depolarizing voltage steps to +40 mV to elicit outward K+ currents.

    • Record a stable baseline current in the external solution (vehicle control).

    • Perfuse the recording chamber with increasing concentrations of the test compound (e.g., 3,4-DAP or 4-AP, from 1 µM to 10 mM), allowing the effect to reach steady-state at each concentration.

    • Record the K+ current at each concentration.

  • Data Analysis:

    • Measure the peak outward current amplitude at each compound concentration.

    • Normalize the current at each concentration to the baseline (control) current.

    • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Culture Kv1.1-expressing HEK293 cells p3 Plate cells on coverslips p1->p3 p2 Prepare external and internal solutions e1 Obtain GΩ seal and achieve whole-cell patch p3->e1 e2 Record baseline K+ current (vehicle) e1->e2 e3 Perfuse increasing [Compound] e2->e3 e4 Record steady-state current at each [ ] e3->e4 a1 Measure peak current amplitude e4->a1 a2 Normalize data to baseline a1->a2 a3 Plot concentration- response curve a2->a3 a4 Fit to Hill equation to find IC50 a3->a4

Conclusion and Future Directions

The comparison between 3,4-diaminopyridine and 4-aminopyridine is a classic example of how subtle molecular modifications can profoundly impact a drug's therapeutic window and clinical utility. 3,4-DAP's peripheral selectivity makes it a safe and effective targeted therapy for LEMS, a peripheral neuromuscular disorder. In contrast, 4-AP's ability to penetrate the CNS allows it to address conduction block in MS, but at the cost of a higher risk of neurological side effects.

For researchers, the choice between these compounds in preclinical models depends entirely on the scientific question. 4-AP is a well-established tool for inducing epileptiform activity in vitro and in vivo to study seizure mechanisms.[5] 3,4-DAP, on the other hand, is more suitable for models of peripheral nerve hyperexcitability or neuromuscular transmission disorders where CNS effects would be confounding.

Future drug development in this space could focus on creating molecules with even greater selectivity for specific potassium channel subtypes or developing delivery systems that can target these drugs to specific tissues, further enhancing efficacy while minimizing off-target effects.

References

  • Buncic, I. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. arhiv.farm. Available at: [Link]

  • Polman, C. H., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology, 51(3), 292-296. Available at: [Link]

  • Anderson, A. J., & Harvey, A. L. (1988). Effects of 4-aminopyridine and 3,4-diaminopyridine on Transmitter Release at the Neuromuscular Junction. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(3), 337-343. Available at: [Link]

  • Lee, S., et al. (2020). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. PLoS One, 15(1), e0227157. Available at: [Link]

  • Raustronaut, L., et al. (2017). Five years experience on 3,4-diaminopyridine phosphate in Lambert–Eaton syndrome: Case reports. SAGE Open Medical Case Reports, 5, 2050313X17731776. Available at: [Link]

  • Oh, S. J., et al. (2000). 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. Muscle & Nerve, 23(12), 1876-1879. Available at: [Link]

  • Yoshida, K., et al. (2019). Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats. Biopharmaceutics & Drug Disposition, 40(9-10), 333-339. Available at: [Link]

  • Avoli, M., & de Curtis, M. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology, 10, 659. Available at: [Link]

  • Stansfeld, P. J., & Sansom, M. S. P. (2023). Electrophysiological analysis of cardiac KATP channel. Journal of Pharmacological and Toxicological Methods, 119, 107246. Available at: [Link]

  • Goodman, A. D., et al. (2015). Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. Multiple Sclerosis Journal, 21(11), 1463-1473. Available at: [Link]

  • Wen, Y., et al. (2019). 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials. Journal of International Medical Research, 47(11), 5409-5421. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-N-Substituted Pyridine-3,4-diamines in Kinase Inhibition

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of inhibitor design, prized for its versatile synthetic handles and its presence in numerous FDA-app...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of inhibitor design, prized for its versatile synthetic handles and its presence in numerous FDA-approved drugs.[1][2] Within this broad class, the 4-N-substituted pyridine-3,4-diamine core has emerged as a particularly promising pharmacophore for targeting protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3][4][5]

This guide provides an in-depth technical comparison of 4-N-substituted pyridine-3,4-diamine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will dissect the causal relationships behind experimental design, present detailed methodologies, and offer field-proven insights to empower your own drug discovery efforts.

The Pyridine-3,4-diamine Scaffold: A Privileged Kinase Hinge-Binder

The efficacy of many kinase inhibitors hinges on their ability to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyridine-3,4-diamine scaffold is exceptionally well-suited for this role. The vicinal amino groups at the C3 and C4 positions, along with the pyridine nitrogen, can act as both hydrogen bond donors and acceptors, enabling a variety of binding modes to the kinase hinge. This fundamental interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents at the 4-N position to achieve potency and selectivity.

Comparative Analysis of 4-N-Substituents: A Data-Driven Look at SAR

The substituent at the 4-N position of the pyridine-3,4-diamine core plays a critical role in determining the inhibitory potency and selectivity of the compound. By systematically modifying this substituent, we can probe the steric and electronic requirements of the target kinase's active site.

While a comprehensive dataset for a single kinase target across a wide range of 4-N-substituted pyridine-3,4-diamines is not publicly available in a single source, we can synthesize the structure-activity relationship trends from studies on analogous scaffolds, such as 4-anilinopyrimidines and other pyridine-based kinase inhibitors.[6][7] The following table presents a comparative summary of hypothetical IC50 values against a representative tyrosine kinase, illustrating the key SAR principles.

Compound ID 4-N-Substituent (R) Hypothetical IC50 (nM) against Target Kinase Key SAR Observations
1a -H>10,000The unsubstituted amine lacks the necessary interactions for potent inhibition.
1b -Methyl5,000Small alkyl groups offer a slight improvement but lack significant potency.
1c -Phenyl800The introduction of an aryl group provides a significant boost in activity, likely through pi-stacking interactions.
1d -4-Fluorophenyl450Electron-withdrawing groups on the phenyl ring can enhance potency.
1e -3,4-Dichlorophenyl150Multiple halogen substitutions can further improve activity, suggesting a preference for specific electronic and steric profiles.
1f -4-Methoxyphenyl950Electron-donating groups may be less favorable for this particular target.
1g -4-(Piperidin-1-yl)phenyl50The addition of a basic amine can introduce favorable interactions with solvent or acidic residues in the active site.
1h -4-(Morpholino)phenyl75The morpholino group, while still beneficial, is slightly less potent than the piperidinyl analog, highlighting the importance of the basicity and shape of the appended group.

Analysis of SAR Trends:

  • Aryl vs. Alkyl: Aromatic substituents at the 4-N position are generally superior to aliphatic ones. This suggests that the substituent occupies a region of the ATP-binding site where pi-stacking or other aromatic interactions are favorable.

  • Electronic Effects: The electronic nature of the 4-N-aryl substituent has a pronounced effect on activity. Electron-withdrawing groups, such as halogens, often enhance potency. This could be due to modulation of the pKa of the aniline nitrogen or direct interactions with the protein.

  • Steric Bulk and Substitution Pattern: The position and size of substituents on the aryl ring are critical. As seen with dichlorinated analog 1e , specific substitution patterns can lead to a significant increase in potency.

  • Introduction of Basic Moieties: The incorporation of a basic amine, as in compounds 1g and 1h , frequently leads to a substantial improvement in activity. This is a common strategy in kinase inhibitor design to engage with solvent-exposed regions or form salt bridges with acidic residues like aspartate or glutamate.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 4-N-substituted pyridine-3,4-diamine and a common assay for evaluating its kinase inhibitory activity.

General Synthetic Scheme for 4-N-Aryl-Pyridine-3,4-diamines

The synthesis of the target compounds typically starts from commercially available 4-chloronicotinic acid or related precursors. The following scheme illustrates a general and adaptable route.

Synthetic_Scheme A 4-Chloro-3-nitropyridine B 4-(Arylamino)-3-nitropyridine A->B ArNH2, Base (e.g., K2CO3, DIPEA) Solvent (e.g., NMP, DMF) C N4-Aryl-pyridine-3,4-diamine B->C Reduction (e.g., H2, Pd/C or Fe/HCl) Solvent (e.g., EtOH, MeOH)

Caption: General synthetic route to 4-N-aryl-pyridine-3,4-diamines.

Step-by-Step Protocol for the Synthesis of N4-(4-Fluorophenyl)pyridine-3,4-diamine (Analogous to 1d):

  • Nucleophilic Aromatic Substitution:

    • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add 4-fluoroaniline (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 16 hours.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-fluoroanilino)-3-nitropyridine.

  • Reduction of the Nitro Group:

    • Dissolve the 4-(4-fluoroanilino)-3-nitropyridine (1.0 eq) in ethanol.

    • Add 10% palladium on carbon (0.1 eq).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to yield N4-(4-fluorophenyl)pyridine-3,4-diamine.

In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

The following protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor compounds B Add inhibitor and target kinase to microplate wells A->B C Initiate reaction with ATP and substrate peptide B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure luminescence/fluorescence E->F G Calculate IC50 values F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the diluted compounds, the target kinase, and a suitable buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a solution containing EDTA.

  • Add a detection reagent (e.g., a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a europium-labeled streptavidin).

  • After a further incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway Context: Targeting Kinases in Cancer

The 4-N-substituted pyridine-3,4-diamines often target kinases that are key nodes in oncogenic signaling pathways. For example, Aurora kinases are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway cluster_0 Mitosis cluster_1 Cell Fate AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Apoptosis Apoptosis AuroraA->Apoptosis Suppression of Proliferation Cell Proliferation Spindle->Proliferation Inhibitor 4-N-Substituted Pyridine-3,4-diamine Inhibitor->AuroraA Inhibition

Caption: Simplified signaling pathway showing the role of Aurora A kinase in mitosis and the point of intervention for an inhibitor.

By understanding the position of the target kinase within its signaling network, researchers can better predict the cellular consequences of inhibition and design more effective therapeutic strategies.

Conclusion and Future Directions

The 4-N-substituted pyridine-3,4-diamine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The structure-activity relationship is heavily influenced by the nature of the 4-N-substituent, with aryl groups generally conferring higher potency than alkyl groups. Fine-tuning the electronic and steric properties of the aryl ring, as well as the introduction of basic moieties, are key strategies for optimizing inhibitory activity.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation compounds that are active against clinically relevant kinase mutations that confer resistance to existing therapies.

  • Exploring Novel Targets: Screening libraries of 4-N-substituted pyridine-3,4-diamines against a broader range of kinases to identify new therapeutic opportunities.

By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of targeted therapies based on this privileged scaffold.

References

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  • Arita, M., Yokoyama, S., Asahara, H., & Nishiwaki, N. (2019). Three Step Synthesis of Fully and Differently Arylated Pyridines. European Journal of Organic Chemistry, 2019(44), 7414-7423. [Link]

  • Bavetsias, V., Sun, C., Bouloc, N., et al. (2016). Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3687-3703. [Link]

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  • Gogoi, K., Sarma, B., & Das, P. J. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of the Indian Chemical Society, 94(7), 749-756. [Link]

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  • Kamal, A., Reddy, M. K., Kumar, G. B., et al. (2013). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4876. [Link]

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Validation

A Comparative Analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine Analogues: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimicrobial, and kinase inhibitory effects.[1] Within this broad class of compounds, 4-N-substituted pyridine-3,4-diamines have emerged as a promising chemotype, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparative analysis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and its analogues, offering insights into their synthesis, structure-activity relationships (SAR), and potential as targeted therapeutic agents. While direct comparative experimental data for this specific series of analogues is not yet extensively published, this guide will leverage established synthetic methodologies and SAR principles from closely related compound classes to provide a predictive framework for researchers in the field.

Introduction: The Rationale for Investigating 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine Analogues

The core structure of pyridine-3,4-diamine presents a versatile scaffold for several reasons. The vicinal diamines are crucial for establishing key interactions with biological targets, often acting as hydrogen bond donors and acceptors. The pyridine ring itself is a privileged structure in medicinal chemistry, offering favorable pharmacokinetic properties.[1] The strategic introduction of substituents at the 4-N position allows for the fine-tuning of potency, selectivity, and physicochemical properties.

The choice of the [1-(oxolan-2-yl)ethyl] moiety is particularly intriguing. The oxolane (tetrahydrofuran) ring is a common feature in medicinal chemistry, often introduced to enhance aqueous solubility and metabolic stability. Its non-planar, flexible nature can also allow for optimal conformational sampling within a binding pocket. This guide will explore how modifications to this side chain, as well as to the pyridine core, can be expected to influence biological activity, with a focus on kinase inhibition.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and its analogues can be approached in a stepwise manner, beginning with the construction of the core 3,4-diaminopyridine scaffold, followed by the introduction of the desired N-substituent.

Synthesis of the 3,4-Diaminopyridine Core

A common and effective route to 3,4-diaminopyridine starts from the commercially available 4-hydroxypyridine. This multi-step synthesis involves nitration, chlorination, ethoxylation, amination, and a final reduction of the nitro group.[2] A key intermediate in many synthetic approaches is 3-nitro-4-aminopyridine, which can be efficiently reduced to the desired 3,4-diaminopyridine.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine from 3-nitro-4-aminopyridine [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-nitro-4-aminopyridine (50 g, 395 mmol) in a mixture of methanol (500 mL) and tetrahydrofuran (500 mL).

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (5 g) to the solution.

  • Hydrogenation: Hydrogenate the mixture at 10 °C under a hydrogen atmosphere (1 atm) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.

G 3-nitro-4-aminopyridine 3-nitro-4-aminopyridine 3,4-diaminopyridine 3,4-diaminopyridine 3-nitro-4-aminopyridine->3,4-diaminopyridine H2, 10% Pd/C Methanol/THF

Caption: Reduction of 3-nitro-4-aminopyridine to 3,4-diaminopyridine.

Introduction of the 4-N-[1-(oxolan-2-yl)ethyl] Side Chain and Analogue Synthesis

With the 3,4-diaminopyridine core in hand, the next crucial step is the selective N-alkylation at the 4-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution. For the synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, reductive amination of 3,4-diaminopyridine with 1-(oxolan-2-yl)ethan-1-one would be a plausible approach.

Proposed Experimental Protocol: Synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

  • Imine Formation: In a round-bottom flask, dissolve 3,4-diaminopyridine in a suitable solvent such as methanol or dichloromethane. Add 1-(oxolan-2-yl)ethan-1-one in a 1:1 molar ratio. The reaction can be catalyzed by a mild acid, such as acetic acid.

  • Reduction: To the solution containing the presumed imine intermediate, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

This general protocol can be adapted for the synthesis of a variety of analogues by using different ketones or aldehydes in the reductive amination step.

G cluster_0 Reductive Amination 3,4-diaminopyridine 3,4-Diaminopyridine imine imine 3,4-diaminopyridine->imine Imine Formation ketone 1-(oxolan-2-yl)ethan-1-one ketone->imine product 4-N-[1-(oxolan-2-yl)ethyl] pyridine-3,4-diamine imine->product Reduction (e.g., NaBH4)

Caption: Proposed reductive amination for side chain installation.

Comparative Analysis and Structure-Activity Relationship (SAR)

While specific biological data for the target compound and its close analogues is limited in the public domain, we can infer potential SAR based on related studies of pyridine derivatives.[1][4] The primary biological target for many pyridine-3,4-diamine derivatives is the ATP-binding pocket of protein kinases.

Table 1: Predicted Impact of Analogues on Kinase Inhibitory Activity

Analogue ModificationPredicted Effect on ActivityRationale
Parent Compound: 4-N-[1-(oxolan-2-yl)ethyl]BaselineThe oxolane moiety is expected to enhance solubility and provide a flexible interaction with the solvent-exposed region of the kinase binding pocket.
Analogue 1: Replacement of oxolane with a linear ether (e.g., methoxyethyl)Potentially decreased potencyReduced conformational constraint may lead to an entropic penalty upon binding.
Analogue 2: Replacement of oxolane with a more rigid cyclic ether (e.g., oxetane)Potentially increased potencyThe more constrained ring system may pre-organize the molecule into a more favorable binding conformation.
Analogue 3: Introduction of substituents on the oxolane ringVariableSmall, polar substituents could form additional hydrogen bonds, while bulky groups may introduce steric clashes.
Analogue 4: Variation of the linker length (ethyl to methyl or propyl)VariableOptimal linker length is crucial for positioning the cyclic ether in the desired region of the binding pocket.
Analogue 5: Substitution on the pyridine ringVariableElectron-donating or withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its interaction with the hinge region of the kinase.[4]

Biological Evaluation: Protocols for Assessing Kinase Inhibition

To validate the predicted SAR and quantify the biological activity of these analogues, a series of in vitro and cellular assays are required. A standard approach involves an initial screen for kinase inhibitory activity, followed by cellular assays to assess anti-proliferative effects.

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potency of a compound against a specific kinase is to measure the reduction in the phosphorylation of a substrate.

Experimental Protocol: Generic Kinase Assay [5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (protein or peptide), and ATP in an appropriate assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined period.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cellular Anti-proliferative Assay

To assess the effect of the compounds on cancer cell growth, a cellular proliferation assay, such as the MTT assay, can be employed.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

The 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide has outlined the key synthetic strategies and provided a framework for the rational design and biological evaluation of its analogues. The incorporation of the oxolane moiety is a sound medicinal chemistry strategy to improve physicochemical properties.

Future research should focus on the synthesis and systematic biological evaluation of the proposed analogues to establish a clear and quantitative SAR. This will involve comprehensive kinase profiling to assess selectivity and further optimization to enhance potency and drug-like properties. The insights gained from such studies will be invaluable for advancing this chemical series towards the development of novel and effective therapeutic agents.

References

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.
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  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - Beilstein Journals. Available at: [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Available at: [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • 3,4-Diaminopyridine-2,5-dicarbonitrile - MDPI. Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]

  • Synthesis and biological studies of N-alkylated cyclic diamines - PubMed. Available at: [Link]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed. Available at: [Link]

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Comparative

Protocol: Multi-Dimensional Purity Validation of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Executive Summary & Strategic Rationale The synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine presents a unique convergence of analytical challenges that standard "generic" purity panels often miss. As a resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine presents a unique convergence of analytical challenges that standard "generic" purity panels often miss. As a researcher, you are likely targeting this molecule as a precursor for bicyclic heterocycles (e.g., imidazopyridines for kinase inhibition).

The structural complexity introduces two distinct failure modes:

  • The "Silent" Oxidation: The ortho-diamine motif on the electron-rich pyridine ring is highly susceptible to oxidative dimerization (azo formation) and N-oxide generation, often occurring during standard sample preparation.

  • Stereochemical Ambiguity: The side chain contains two chiral centers (C2 on the oxolane ring and C1 on the ethyl linker). Unless an asymmetric synthesis with >99% ee/dr starting materials was utilized, your product is a potential mixture of four stereoisomers (two pairs of diastereomers).

This guide rejects the "single-method" approach. Instead, we define a Triangulated Validation Protocol combining High-pH UHPLC (for chemical impurities), qNMR (for absolute mass balance), and Chiral SFC (for stereochemical integrity).

Comparative Analysis of Validation Methodologies

The following table contrasts the three required methodologies. Note that standard acidic RP-HPLC is not recommended as the primary release method due to severe peak tailing of the basic pyridine moiety.

FeatureMethod A: High-pH UHPLC-MS Method B: 1H-qNMR Method C: Chiral SFC
Primary Utility Trace organic impurities (0.05% level)Absolute purity (wt%) & Residual SolventsDiastereomer/Enantiomer Ratio
Detection Principle UV (254/280 nm) + ESI(+) MSProton counting vs. Internal StandardUV/CD (Circular Dichroism)
Selectivity High for regioisomers; Low for enantiomersLow for structurally similar impuritiesCritical for stereoisomers
Blind Spot Inorganic salts; EnantiomersTrace impurities (<0.5%); Overlapping signalsNon-chiral impurities
Throughput High (5-8 min run)Medium (15 min prep + acq)Medium (10-12 min run)

Critical Analytical Workflow (Decision Tree)

The following diagram outlines the logic flow for validating a batch. It enforces a "stop-loss" system where expensive chiral analysis is only performed after chemical stability is confirmed.

AnalyticalWorkflow Start Crude Synthesized Material qNMR Step 1: 1H-qNMR (Absolute Purity & Solvents) Start->qNMR Decision1 Purity > 95% wt? No paramagnetic impurities? qNMR->Decision1 UHPLC Step 2: High-pH UHPLC-MS (Impurity Profiling) Decision1->UHPLC Yes Reprocess REPROCESS / RECRYSTALLIZE Decision1->Reprocess No Decision2 Oxidative Dimers < 0.1%? Regioisomers < 0.5%? UHPLC->Decision2 SFC Step 3: Chiral SFC (Stereoisomer Check) Decision2->SFC Yes Decision2->Reprocess No Decision3 de/ee > 98%? SFC->Decision3 Release BATCH RELEASED (Certificate of Analysis) Decision3->Release Yes Decision3->Reprocess No

Caption: Logical workflow for validating 3,4-diaminopyridine derivatives. Note the early qNMR gate to prevent wasting LC time on solvent-wet crude.

Detailed Experimental Protocols

Method A: High-pH UHPLC-MS (Chemical Purity)

Why High pH? Pyridyl amines are basic (


). Under standard acidic conditions (0.1% Formic Acid), they are fully protonated, leading to secondary interactions with silanols and severe peak tailing. Using High pH (Ammonium Bicarbonate, pH 10) keeps the pyridine neutral, sharpening the peak and improving resolution of polar impurities.

Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) – Critical: Must be high-pH stable. Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    )
    
  • B: Acetonitrile (LC-MS Grade)

Gradient:

Time (min) %B Flow (mL/min)
0.0 5 0.4
6.0 60 0.4
7.0 95 0.4
7.1 5 0.6 (Re-equilibration)

| 9.0 | 5 | 0.4 |

Sample Prep: Dissolve 0.5 mg/mL in 90:10 Water:MeCN. Note: Use amber vials and analyze within 4 hours to prevent auto-oxidation.

Method B: 1H-qNMR (Absolute Quantification)

Why qNMR? It provides a "truth" value independent of UV extinction coefficients. Impurities like residual Pd catalysts or inorganic salts are invisible to UV but dilute the active mass.

Instrument: 400 MHz (or higher) NMR. Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Reason: Maleic acid singlet (~6.3 ppm) usually falls in the clear region between the pyridine aromatics (7.5-8.5 ppm) and the aliphatic side chain (1.5-4.5 ppm). Solvent: DMSO-

    
     (prevents exchange of amine protons, unlike 
    
    
    
    ).

Protocol:

  • Weigh exactly 10.0 mg of Analyte and 5.0 mg of Maleic Acid into the same vial (precision ±0.01 mg).

  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire spectrum with

    
     (relaxation delay) 
    
    
    
    30 seconds to ensure full relaxation of all protons (
    
    
    relaxation).
  • Integrate the Pyridine C2-H (singlet near 7.8 ppm) vs. Maleic Acid (singlet at 6.3 ppm).

Method C: Chiral SFC (Stereochemical Validation)

Why SFC? The molecule has two chiral centers. Standard LC separates diastereomers (e.g.,


 vs 

) but rarely separates enantiomers (e.g.,

vs

). Supercritical Fluid Chromatography (SFC) with polysaccharide columns is the gold standard for amine chirality.

Column: Chiralpak IG or IC (Amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Selection: The "I" series (immobilized) allows the use of stronger co-solvents like DCM or Ethyl Acetate if solubility is an issue. Mobile Phase:

    
     / Methanol (with 0.2% Isopropylamine additive).
    
  • Additive: The amine additive is mandatory to suppress non-specific binding of the diamine. Gradient: 5% to 40% Methanol over 5 minutes. Back Pressure: 120 bar.

Impurity Origin & Degradation Pathway

Understanding what you are looking for is as important as how you look. The diagram below illustrates the specific degradation and side-reaction pathways for this molecule.

ImpurityPathways SM Precursor: 4-Cl-3-Nitropyridine Target TARGET MOLECULE (3,4-diamine) SM->Target 1. SNAr 2. Reduction Imp_Regio Impurity A: Regioisomer (2-subst) SM->Imp_Regio Non-selective SNAr Amine Side Chain: 1-(oxolan-2-yl)ethylamine Amine->Target Imp_Stereo Impurity D: Diastereomers Amine->Imp_Stereo Racemic SM or Epimerization Imp_Nitro Impurity B: Unreduced Nitro Target->Imp_Nitro Incomplete Reduction Imp_Ox Degradant C: Azo-Dimer (Oxidation) Target->Imp_Ox Air/Light (Storage)

Caption: Genesis of impurities. Note that "Degradant C" (Azo-Dimer) can form post-synthesis if storage is improper.

References

  • Sabbah, S., & Scriba, G. K. (2001).[1] Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances. Journal of Chromatography A, 907(1-2), 321-328.[1]

  • Do, B., et al. (2004). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products. Journal of Pharmaceutical and Biomedical Analysis.

  • BIPM. (2019).[2] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures.

  • Dombrády, Z. S., et al. (2019).[3] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine Against Established Neurological Drug Classes

In the landscape of neuropharmacology, the quest for novel modulators of synaptic transmission remains a cornerstone of therapeutic innovation. This guide presents a comprehensive benchmarking analysis of the novel compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the quest for novel modulators of synaptic transmission remains a cornerstone of therapeutic innovation. This guide presents a comprehensive benchmarking analysis of the novel compound, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine, against a panel of well-characterized inhibitors targeting key enzymes and ion channels implicated in neurological function. As the precise biological target of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine is not extensively documented, this study adopts a hypothesis-driven approach, leveraging its structural similarity to known potassium channel blockers while also exploring its potential activity against other critical neurological targets.

The core of this investigation lies in the 3,4-diaminopyridine scaffold present in the test compound. Derivatives of 3,4-diaminopyridine are recognized for their ability to block voltage-gated potassium channels, thereby prolonging the action potential and enhancing the release of neurotransmitters such as acetylcholine.[1] This mechanism underpins the therapeutic utility of related compounds in treating certain neuromuscular disorders.[1] Recognizing this, we have selected a known potassium channel blocker as a primary comparator.

Furthermore, to provide a broader context for its potential therapeutic applications, we have expanded our comparative analysis to include inhibitors of two additional, pivotal neurological targets: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease, working to increase the levels of acetylcholine in the synaptic cleft.[2] MAO-B inhibitors are utilized in the management of Parkinson's disease, as they prevent the breakdown of dopamine, thereby increasing its availability in the brain.[3]

This guide will provide a detailed, step-by-step methodology for the in vitro assays employed to benchmark 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine against these established inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework and foundational data to assess the potential of this novel compound and to guide future research endeavors.

Selected Known Inhibitors for Comparison

The selection of appropriate comparators is critical for a meaningful benchmarking study. The following inhibitors have been chosen based on their well-defined mechanisms of action, established potency, and relevance to the potential therapeutic areas of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine.

  • 4-Aminopyridine (4-AP): A non-selective blocker of voltage-gated potassium channels (Kv).[4] Its action of enhancing neurotransmitter release makes it a pertinent comparator to probe the potential activity of our test compound on potassium channels.[5]

  • Donepezil: A reversible and selective inhibitor of acetylcholinesterase (AChE).[2][6] It is a widely prescribed medication for Alzheimer's disease and serves as a gold-standard for assessing AChE inhibitory activity.

  • Selegiline: An irreversible inhibitor of monoamine oxidase B (MAO-B).[7][8] Its established clinical use in Parkinson's disease makes it an ideal benchmark for evaluating potential MAO-B inhibition.[8]

Experimental Design and Protocols

To ensure the scientific rigor and reproducibility of our findings, the following detailed experimental protocols will be employed. These protocols are designed to be self-validating, incorporating appropriate controls and established methodologies.

I. In Vitro Voltage-Gated Potassium Channel (Kv) Blockade Assay

This assay will determine the ability of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine to block voltage-gated potassium channels, using 4-Aminopyridine as a positive control. The experimental workflow is depicted below.

Kv_Channel_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start compound_prep Prepare serial dilutions of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and 4-Aminopyridine start->compound_prep cell_prep Culture and harvest cells expressing target Kv channel start->cell_prep add_compounds Add test compounds and positive control compound_prep->add_compounds plate_cells Plate cells in 96-well plate cell_prep->plate_cells add_dye Load cells with a membrane potential-sensitive dye plate_cells->add_dye add_dye->add_compounds incubate Incubate at 37°C add_compounds->incubate depolarize Induce channel opening with a depolarizing stimulus (e.g., high K+) incubate->depolarize read_plate Measure fluorescence using a plate reader depolarize->read_plate calculate_inhibition Calculate percent inhibition relative to controls read_plate->calculate_inhibition plot_curve Plot dose-response curves calculate_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro voltage-gated potassium channel blockade assay.

Protocol:

  • Cell Culture: Maintain a stable cell line expressing the human Kv1.3 channel in the appropriate culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and 4-Aminopyridine in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure: a. Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. b. Remove the culture medium and load the cells with a membrane potential-sensitive dye (e.g., FLIPR Potassium Assay Kit) for 1 hour at 37°C. c. Add the diluted test compounds and 4-Aminopyridine to the respective wells and incubate for 30 minutes at room temperature. d. Measure baseline fluorescence using a fluorescence plate reader. e. Add a potassium chloride solution to depolarize the cells and stimulate channel opening. f. Immediately measure the fluorescence again.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

II. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay, based on the Ellman method, will quantify the AChE inhibitory activity of the test compound, with Donepezil as the positive control.[9][10][11]

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution in 96-well plate cluster_analysis Data Analysis start Start reagent_prep Prepare Assay Buffer, AChE solution, DTNB, and Acetylthiocholine iodide (ATCI) start->reagent_prep compound_prep Prepare serial dilutions of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and Donepezil start->compound_prep add_reagents Add Assay Buffer, test compounds/ Donepezil, and AChE solution reagent_prep->add_reagents compound_prep->add_reagents pre_incubate Pre-incubate for 15 min at 37°C add_reagents->pre_incubate add_substrate Add DTNB and ATCI to initiate reaction pre_incubate->add_substrate measure_absorbance Measure absorbance at 412 nm kinetically for 5 minutes add_substrate->measure_absorbance calculate_rate Calculate the rate of reaction (change in absorbance/time) measure_absorbance->calculate_rate calculate_inhibition Calculate percent inhibition relative to controls calculate_rate->calculate_inhibition plot_curve Plot dose-response curves calculate_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: Recombinant human AChE in assay buffer.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and Donepezil in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure: a. In a 96-well plate, add 25 µL of the diluted test compounds or Donepezil. b. Add 50 µL of AChE solution to each well. c. Add 125 µL of DTNB solution to each well. d. Pre-incubate the plate for 15 minutes at 37°C. e. Initiate the reaction by adding 25 µL of ATCI solution to each well. f. Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

III. In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay will measure the inhibition of MAO-B activity by quantifying the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of its substrate.[12] Selegiline will be used as the positive control.

MAOB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution in 96-well plate cluster_analysis Data Analysis start Start reagent_prep Prepare Assay Buffer, MAO-B enzyme, HRP, and Amplex Red reagent start->reagent_prep compound_prep Prepare serial dilutions of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and Selegiline start->compound_prep add_reagents Add Assay Buffer, test compounds/ Selegiline, and MAO-B enzyme reagent_prep->add_reagents compound_prep->add_reagents pre_incubate Pre-incubate for 10 min at 37°C add_reagents->pre_incubate add_substrate_mix Add HRP, Amplex Red, and MAO-B substrate (e.g., benzylamine) pre_incubate->add_substrate_mix incubate_reaction Incubate for 30 min at 37°C, protected from light add_substrate_mix->incubate_reaction measure_fluorescence Measure fluorescence (Ex/Em = 535/587 nm) incubate_reaction->measure_fluorescence calculate_inhibition Calculate percent inhibition relative to controls measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curves calculate_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro monoamine oxidase B inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.4.

    • MAO-B Enzyme: Recombinant human MAO-B in assay buffer.

    • Detection Reagents: Prepare working solutions of Amplex Red reagent and horseradish peroxidase (HRP) in assay buffer.

    • Substrate Solution: Prepare a solution of a suitable MAO-B substrate (e.g., benzylamine) in assay buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine and Selegiline in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure: a. In a 96-well black plate, add 50 µL of the diluted test compounds or Selegiline. b. Add 20 µL of MAO-B enzyme solution to each well. c. Pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding 30 µL of a substrate mixture containing the MAO-B substrate, Amplex Red, and HRP. e. Incubate for 30 minutes at 37°C, protected from light. f. Measure the fluorescence with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Summary

The following table summarizes the anticipated data points from the described experimental protocols. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

CompoundTargetAssay TypeIC50 (µM)
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine Kv1.3Fluorescence-basedTo be determined
AcetylcholinesteraseSpectrophotometricTo be determined
Monoamine Oxidase BFluorometricTo be determined
4-Aminopyridine Kv1.3Fluorescence-basedLiterature value
Donepezil AcetylcholinesteraseSpectrophotometricLiterature value
Selegiline Monoamine Oxidase BFluorometricLiterature value

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for characterizing the pharmacological profile of 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine. The primary hypothesis, based on its structural similarity to 3,4-diaminopyridine, is that the compound will exhibit inhibitory activity against voltage-gated potassium channels. Should this be confirmed, further studies to determine its selectivity across different Kv channel subtypes would be a logical next step.

The evaluation against AChE and MAO-B will provide crucial information regarding its potential off-target effects or, conversely, reveal a multi-target profile that could be therapeutically advantageous in complex neurological disorders. For instance, a compound with both potassium channel blocking and acetylcholinesterase inhibitory activity could offer a dual mechanism of action for conditions like Alzheimer's disease, where both cholinergic deficits and neuronal hyperexcitability are implicated.

Upon completion of these initial in vitro screens, promising activities should be further investigated through more detailed mechanistic studies, including electrophysiology for ion channel characterization and enzyme kinetics for the mode of inhibition. Ultimately, the data generated from this comprehensive benchmarking approach will be instrumental in guiding the subsequent stages of preclinical development for 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine.

References

  • Buckle, P. J., & Haas, H. L. (1982). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. The Journal of Physiology, 326(1), 109–122.
  • Damsma, G., de Vries, J. B., & Westerink, B. H. (1988). 4-Aminopyridine enhances in vivo dopamine and acetylcholine release in rat striatum. European Journal of Pharmacology, 154(3), 339-342.
  • Judge, S. I., & Bever, C. T., Jr. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Neuroscience & Therapeutics, 12(4), 328–343.
  • Kullmann, D. M. (2010). 3,4-Diaminopyridine. Practical Neurology, 10(1), 42–45.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Goodman, A. D., & Stone, L. S. (2013). Fampridine (dalfampridine, 4-aminopyridine). Current Neurology and Neuroscience Reports, 13(4), 346.
  • Lesage, F. (2003). Pharmacology of neuronal background potassium channels. Neuropharmacology, 44(1), 1-7.
  • Strupp, M., Kalla, R., Dichgans, M., Freilinger, T., Glasauer, S., & Brandt, T. (2008). Treatment of episodic ataxia type 2 with 4-aminopyridine. Neurology, 71(5), 389-390.
  • Wszelaki, N., Kuciun, A., & Kiss, A. K. (2010). Screening of traditional European herbal medicines for acetylcholinesterase and butyrylcholinesterase inhibitory activity. Acta Pharmaceutica, 60(1), 119-128.
  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • Colosimo, C., & De Michele, G. (2019). Safinamide for the treatment of Parkinson's disease. Expert Opinion on Pharmacotherapy, 20(14), 1673-1680.
  • Wikipedia. (2023, December 2). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Mathew, B., Parambi, D. G. T., & P, S. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2708, 329-340.
  • Pohanka, M. (2012). Acetylcholinesterase inhibitors: a patent review (2008-present).
  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 989643.
  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Clinical Pharmacology & Therapeutics, 110(3), 616-628.
  • Drugs.com. (2023, November 27). Cholinesterase inhibitors. Retrieved from [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.
  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., Yasgar, A., Zheng, W., & Austin, C. P. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • Mayo Clinic. (2022, December 17). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Charles River Laboratories. (2023, April 4). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Drugs.com. (2023, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Korotkov, A., Gumularz, R., & Bajorath, J. (2021). Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors. Journal of Computer-Aided Molecular Design, 35(10), 1041–1051.
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  • Al-Hussain, S. A., & Ali, M. S. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules (Basel, Switzerland), 28(12), 4786.
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  • T-Thuy, N., Thi-Thanh, N., & Quang-Vinh, T. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules (Basel, Switzerland), 23(4), 846.
  • Pohanka, M. (2014). Inhibitors of acetylcholinesterase and butyrylcholinesterase meet immunity. International Journal of Molecular Sciences, 15(6), 9809–9825.
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Sources

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4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
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